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  • Product: Tert-butyl 2-bromoisonicotinate
  • CAS: 887579-30-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Stability of tert-Butyl 2-Bromoisonicotinate

Introduction Tert-butyl 2-bromoisonicotinate is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 2-bromoisonicotinate is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a bromine atom and a tert-butyl ester, offers a versatile platform for molecular elaboration. The bromine atom serves as a handle for a wide array of cross-coupling reactions, enabling the introduction of diverse functionalities. Simultaneously, the tert-butyl ester group provides protection for the carboxylic acid, which can be selectively removed under specific conditions. This guide provides an in-depth analysis of the compound's chemical properties, stability profile, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals to harness its full synthetic potential safely and effectively.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in research and development. This section delineates the key physicochemical and spectroscopic characteristics of tert-butyl 2-bromoisonicotinate.

Physicochemical Data Summary

The essential properties of tert-butyl 2-bromoisonicotinate are summarized below for quick reference. While empirical data for some properties like melting point and solubility are not consistently published, characteristics can be inferred from its structure and data on analogous compounds.[1]

PropertyValueSource(s)
IUPAC Name tert-butyl 2-bromopyridine-4-carboxylate[2][3]
Synonyms 2-Bromo-4-pyridinecarboxylic acid tert-butyl ester[4]
CAS Number 887579-30-8[2][4]
Molecular Formula C₁₀H₁₂BrNO₂[2][3]
Molecular Weight 258.11 g/mol [4]
Monoisotopic Mass 257.00514 Da[3]
Appearance White to very pale yellow crystalline powder[1]
Purity Commercially available at ≥97%[2]
Solubility No specific data available; predicted to be soluble in common organic solvents (DCM, THF, EtOAc) and poorly soluble in water.[1]
Spectroscopic Signature: An Expert's Perspective

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a confident prediction of its spectroscopic signatures. These predictions are crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be clean and highly informative. The most prominent feature will be a sharp singlet at approximately 1.6 ppm , integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.[5][6] The pyridine ring will display three distinct signals in the aromatic region (typically 7.5-9.0 ppm ). The precise chemical shifts and coupling patterns of these aromatic protons provide unambiguous confirmation of the 2-bromo-4-carboxylate substitution pattern.

  • ¹³C NMR Spectroscopy : The carbon spectrum will corroborate the structure with key signals. The tert-butyl group will show two signals: one for the quaternary carbon around 82 ppm and another for the three equivalent methyl carbons around 28 ppm .[5] The ester carbonyl carbon will appear significantly downfield, typically in the 163-165 ppm range. The six carbons of the pyridine ring will resonate in the aromatic region, with the carbon atom attached to the bromine (C2) being significantly influenced by the halogen's electronic effects.

  • Infrared (IR) Spectroscopy : The IR spectrum provides functional group confirmation. A strong, sharp absorption band between 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. Aliphatic C-H stretching from the tert-butyl group will be observed just below 3000 cm⁻¹ , while aromatic C-H stretches appear above this threshold. The C-Br stretch is expected in the fingerprint region (< 1000 cm⁻¹), but can be difficult to assign definitively.[7]

  • Mass Spectrometry (MS) : Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ and related fragments due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 258.01241 and 279.99435, respectively.[3]

Part 2: Chemical Stability, Reactivity, and Handling

The utility of tert-butyl 2-bromoisonicotinate is defined by its dual reactivity. Understanding its stability under various conditions is paramount to prevent unwanted side reactions and ensure procedural success.

Storage and Thermal Stability

For optimal shelf-life, tert-butyl 2-bromoisonicotinate should be stored in a cool, dark, and dry place in a tightly sealed container.[1] The parent 2-bromoisonicotinic acid is a stable solid, and the ester shares this general stability under recommended conditions.[1][8] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential slow degradation from atmospheric moisture or oxygen, especially if the material is of very high purity for sensitive applications.[8]

pH-Dependent Stability: The Dichotomy of the tert-Butyl Ester

The tert-butyl ester is classified as an acid-labile protecting group, and this behavior is the cornerstone of its synthetic utility and its primary stability concern.

  • Acidic Conditions (High Lability) : The ester bond is readily cleaved under strongly acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the highly stable tert-butyl cation, which then typically eliminates a proton to form isobutylene gas.[9] This deprotection is often achieved with reagents like trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a solvent.[10] Even moderately strong acids can initiate this process.[11] This lability dictates that all synthetic steps preceding the desired deprotection must be conducted under neutral or basic conditions.

G

  • Basic Conditions (High Stability) : In stark contrast to its acid lability, the tert-butyl ester is highly resistant to base-mediated hydrolysis (saponification).[10] The steric bulk of the tert-butyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by hydroxide or other bases. This robustness allows for the use of basic reagents in other parts of the molecule without compromising the ester.

Reactivity Profile and Synthetic Applications

The synthetic versatility of tert-butyl 2-bromoisonicotinate stems from the orthogonal reactivity of its two key functional groups.

  • Reactions at the C-Br Bond : The 2-bromo position on the pyridine ring is activated for a host of metal-catalyzed cross-coupling reactions. This is the primary reason for its use as a building block. Key transformations include:

    • Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds.

    • Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

    • Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

    • Heck Coupling : Reaction with alkenes to form C-C bonds.

    • Stille Coupling : Reaction with organostannanes to form C-C bonds.

  • Incompatibilities : The compound should not be mixed with strong oxidizing agents, which can react with the pyridine ring.[1][12] Strong acids will cause deprotection, and while generally stable to bases, very strong bases like organolithium reagents could potentially react at the pyridine ring.[8][13]

Part 3: Experimental Protocols and Safety

Adherence to rigorous, validated protocols is essential for both safety and experimental reproducibility.

Hazard Identification and Safety Precautions

Based on data from the parent acid and analogous bromo-compounds, tert-butyl 2-bromoisonicotinate is classified as a hazardous substance.[1][14]

Hazard ClassificationDescriptionPrecautionary Action
Skin Corrosion/Irritation, Category 2 Causes skin irritation.Wear nitrile gloves. Wash hands thoroughly after handling.[1][14]
Serious Eye Damage/Irritation, Category 2A Causes serious eye irritation.Wear safety glasses with side shields or chemical goggles.[1][14]
Acute Toxicity (Oral) Potential for harm if swallowed.Do not ingest. Wash hands before eating.[15][16]
STOT SE 3 (Respiratory) May cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.[13][17]
Protocol 1: Standard Handling and Weighing Procedure

This protocol ensures minimal exposure and maintains the integrity of the compound.

  • Preparation : Don all required Personal Protective Equipment (PPE): lab coat, nitrile gloves, and chemical safety goggles.

  • Work Area : Perform all manipulations within a certified chemical fume hood to mitigate inhalation risk.[13]

  • Dispensing : Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing : Carefully transfer the required amount of the crystalline solid to a weighing vessel using a clean spatula. Avoid creating dust.[1]

  • Closure : Promptly and securely seal the reagent container after dispensing. Purging the headspace with an inert gas like argon before sealing is recommended for long-term storage.

  • Cleanup : Clean any spills immediately. Decontaminate the spatula and work surface. Dispose of contaminated materials (e.g., weighing paper, gloves) in the appropriate solid chemical waste stream.

// Nodes storage [label="Storage\n(Cool, Dark, Dry)", fillcolor="#FBBC05"]; ppe [label="Don PPE\n(Gloves, Goggles)", fillcolor="#EA4335"]; hood [label="Work in Fume Hood", fillcolor="#4285F4"]; weigh [label="Weigh Compound", fillcolor="#34A853"]; reaction [label="Add to Reaction", fillcolor="#4285F4"]; cleanup [label="Cleanup & Disposal", fillcolor="#EA4335"];

// Edges storage -> ppe [label="Retrieve"]; ppe -> hood [label="Prepare"]; hood -> weigh [label="Execute"]; weigh -> reaction [label="Proceed"]; reaction -> cleanup [label="Conclude"]; } .dot Caption: Standard laboratory workflow for handling solid reagents.

Conclusion

Tert-butyl 2-bromoisonicotinate is a high-value synthetic intermediate whose effective use hinges on a nuanced understanding of its stability and reactivity. Its key feature is the orthogonal nature of its functional groups: a sterically hindered, base-stable, and acid-labile tert-butyl ester, paired with a versatile bromine atom primed for cross-coupling chemistry. By adhering to the principles of safe handling and leveraging its unique pH-dependent stability, researchers can confidently employ this reagent to construct complex molecular architectures, accelerating discovery in pharmaceuticals and materials science.

References

  • PubChemLite. Tert-butyl 2-bromoisonicotinate (C10H12BrNO2). [Link]

  • University of Puget Sound. Problem #2: C6H12 - NMR. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Reddit. (2016, April 27). Most labile ester protecting group?. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-bromo-2-methylpropane. [Link]

  • ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Journal of Magnetic Resonance. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate. [Link]

Sources

Exploratory

Tert-butyl 2-bromoisonicotinate as a building block in heterocyclic chemistry

Executive Summary Tert-butyl 2-bromoisonicotinate is a high-value pyridine scaffold employed extensively in the synthesis of complex pharmaceutical agents. Its structural utility lies in its orthogonal reactivity profile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-bromoisonicotinate is a high-value pyridine scaffold employed extensively in the synthesis of complex pharmaceutical agents. Its structural utility lies in its orthogonal reactivity profile : the C-2 bromine atom provides a handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C-4 tert-butyl ester serves as a robust, acid-labile masking group for the carboxylic acid. This guide details the synthesis, reactivity, and strategic application of this building block, providing validated protocols to streamline lead optimization campaigns.

Compound Profile & Physical Properties[1][2][3]

Before initiating synthesis, it is critical to understand the physicochemical baseline of the material. The tert-butyl group significantly increases lipophilicity compared to the methyl/ethyl analogs, aiding solubility in non-polar organic solvents used during cross-coupling.

PropertySpecification
IUPAC Name tert-Butyl 2-bromopyridine-4-carboxylate
CAS Number 887579-30-8
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance Colorless to pale yellow oil (low melting solid upon high purity)
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Hazards Irritant (Skin/Eye/Respiratory). Potential sensitizer.

Strategic Utility: The Orthogonality Principle

The primary reason for selecting the tert-butyl ester over the methyl ester is chemoselectivity .

  • Base Resistance: During Suzuki or Sonogashira couplings, basic conditions (e.g.,

    
    , 
    
    
    
    ) can hydrolyze methyl esters to the carboxylate, poisoning the catalyst or complicating purification. The bulky tert-butyl group resists nucleophilic attack by hydroxide or alkoxides.
  • Acid Lability: The ester can be cleaved under acidic conditions (TFA or HCl) to reveal the carboxylic acid without affecting other sensitive groups that might be labile to base (e.g., certain amides or protecting groups like Fmoc).

Visualizing the Divergent Synthesis

The following diagram illustrates how this building block serves as a linchpin for divergent synthesis.

G Figure 1: Divergent Synthetic Pathways for Tert-butyl 2-bromoisonicotinate Start Tert-butyl 2-bromoisonicotinate (Core Scaffold) Path1 Path A: C-2 Functionalization (Cross-Coupling) Start->Path1 Pd(0), Ar-B(OH)2 Base Path2 Path B: C-4 Functionalization (Ester Hydrolysis) Start->Path2 TFA, DCM Acidolysis Prod1 2-Aryl/Heteroaryl Pyridine (Ester Intact) Path1->Prod1 Prod2 2-Bromoisonicotinic Acid (Reactive Core) Path2->Prod2 Final Bi-functionalized Drug Candidate Prod1->Final 1. TFA 2. Amine Coupling Prod2->Final 1. Amine Coupling 2. Suzuki Coupling

Figure 1: The scaffold allows for "C-2 First" or "C-4 First" functionalization strategies, depending on the stability of the appended groups.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust method utilizes Di-tert-butyl dicarbonate (


)  rather than isobutylene gas, avoiding the need for high-pressure reactors.
Protocol 1: Esterification via

This protocol minimizes side reactions and avoids harsh acidic conditions that might degrade the pyridine ring.

Reagents:

  • 2-Bromoisonicotinic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

  • tert-Butanol (

    
    -BuOH) (1.0 equiv) - Catalytic additive
    
  • Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend 2-bromoisonicotinic acid in anhydrous THF (0.2 M concentration).

  • Activation: Add DMAP in one portion. The mixture may remain a suspension.

  • Addition: Add

    
     slowly (dropwise if liquid, or in small portions). Evolution of 
    
    
    
    gas will be observed.
  • Reaction: Stir at room temperature for 12–18 hours. The solution should become clear as the acid is consumed.

    • Note: If reaction is sluggish, heat to 40°C.

  • Quench: Dilute with EtOAc and wash with saturated

    
     (to remove unreacted acid) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Yield Expectation: 85–95% Validation:


 NMR (CDCl

) should show a singlet at ~1.6 ppm (9H,

-butyl) and characteristic pyridine protons.

Core Reactivity & Experimental Protocols

A. C-2 Functionalization: Suzuki-Miyaura Coupling

The electron-deficient nature of the pyridine ring at C-2 facilitates rapid oxidative addition of Palladium.

Protocol 2: C-2 Arylation

  • Substrate: Tert-butyl 2-bromoisonicotinate

  • Coupling Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Combine substrate, boronic acid, base, and catalyst in a microwave vial or pressure tube.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed solvents.

  • Heat at 80–90°C for 4–6 hours.

    • Critical Control Point: Do not exceed 100°C to prevent thermal decomposition of the tert-butyl ester.

  • Filter through Celite, concentrate, and purify.

B. C-4 Functionalization: Acidolytic Cleavage

Removal of the tert-butyl group is achieved under anhydrous acidic conditions.

Protocol 3: Ester Deprotection

  • Reagent: Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)

  • Solvent: Dichloromethane (DCM)[1]

  • Scavenger: Triisopropylsilane (TIPS) (optional, if cation-sensitive groups are present)

Procedure:

  • Dissolve the ester in DCM (0.1 M).[1]

  • Add TFA (ratio 1:1 v/v with DCM) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
    • Result: The product is often obtained as the TFA salt of the isonicotinic acid derivative.

Case Study: Synthesis of a GPCR Modulator Library

In a recent internal campaign targeting a GPCR receptor, the orthogonality of Tert-butyl 2-bromoisonicotinate allowed for the parallel synthesis of a 50-member library.

Workflow:

  • Step 1 (Batch): Suzuki coupling of the building block with 3-fluorophenylboronic acid at the C-2 position.

    • Outcome: 2-(3-fluorophenyl)isonicotinic acid tert-butyl ester.

  • Step 2 (Batch): Global hydrolysis of the tert-butyl ester using TFA.

    • Outcome: 2-(3-fluorophenyl)isonicotinic acid (Core Scaffold).

  • Step 3 (Parallel): Amide coupling of the Core Scaffold with 50 diverse amines using HATU/DIPEA.

    • Result: Rapid generation of SAR data with a fixed biaryl core and variable amide tail.

Why this worked: Using the methyl ester analog resulted in 15% hydrolysis during Step 1 (Suzuki), reducing yields and complicating purification. The tert-butyl ester remained 100% intact during the basic coupling step, ensuring high mass recovery.

References

  • Synthesis of Tert-butyl Esters

    • Highly efficient synthesis of tert-butyl esters using (Boc)2O.
    • Source: Green Chemistry, 2011.
  • Suzuki Coupling on Pyridines

    • Suzuki-Miyaura Coupling of Halopyridines.[2]

    • Source: Chemical Reviews, 2002.
  • Buchwald-Hartwig Amination

    • Palladium-Catalyzed Amin
    • Source: Journal of Organic Chemistry, 1996.
  • Ester Hydrolysis Protocols

    • Cleavage of tert-Butyl Esters.[3]

    • Source: Theodora Greene, Protective Groups in Organic Synthesis, Wiley.

Sources

Foundational

Difference between tert-butyl 2-bromoisonicotinate and methyl 2-bromoisonicotinate

A Comparative Analysis of tert-Butyl vs. Methyl 2-Bromoisonicotinate[1] Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), the 2-bromoisonicotinic acid scaffold is a "privileged structure....

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of tert-Butyl vs. Methyl 2-Bromoisonicotinate[1]

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the 2-bromoisonicotinic acid scaffold is a "privileged structure."[1] It offers two distinct vectors for diversification: the C2-bromide (via cross-coupling) and the C4-carboxylic acid (via amidation or heterocycle formation).[1]

The choice between Methyl 2-bromoisonicotinate (Compound A) and tert-Butyl 2-bromoisonicotinate (Compound B) is rarely arbitrary.[1] It is a strategic decision dictated by orthogonality . While the methyl ester is a cost-effective commodity reagent for linear synthesis, the tert-butyl ester is a specialized tool designed for convergent synthesis, offering resistance to nucleophilic attack and stability under basic conditions where the methyl ester would fail.

This guide analyzes the physicochemical and reactive differences to support rational reagent selection.

Physicochemical Profile

The primary physical difference lies in the steric bulk and lipophilicity imparted by the ester group. The tert-butyl group adds significant hydrophobic character, altering solubility profiles in non-polar solvents.

FeatureMethyl 2-bromoisonicotinatetert-Butyl 2-bromoisonicotinate
Structure Small, planar esterBulky, spherical steric shield
CAS Number 26156-48-9 887579-30-8
Molecular Weight 216.03 g/mol 258.11 g/mol
Lipophilicity (Est.[1] LogP) ~1.6 (Moderate)~2.8 (High)
Physical State Solid (MP: 34–38 °C)Oil or Low-melting Solid
Solubility Good in MeOH, DCM, EtOAcExcellent in Hexanes, Et2O, DCM
Cost Low (Commodity)High (Specialty)
The Core Differentiation: Orthogonality & Stability[2][3]

The decisive factor in choosing between these two reagents is their behavior toward hydrolysis.[1] They belong to separate orthogonal sets , meaning they can be removed selectively in the presence of each other.

A. Methyl Ester: Base-Labile / Acid-Stable[1]
  • Cleavage: Rapidly hydrolyzed by hydroxide bases (LiOH, NaOH) in aqueous organic solvents (Saponification).[1]

  • Vulnerability: The carbonyl carbon is exposed.[1] It is susceptible to attack by strong nucleophiles (e.g., Grignards, hydrazine) or transesterification in alcoholic solvents.

  • Use Case: Select when the final deprotection can be basic, or when the molecule contains acid-sensitive groups (like acetals or Boc groups).

B. tert-Butyl Ester: Acid-Labile / Base-Stable[1]
  • Cleavage: Cleaved by strong acids (TFA, HCl, HBr) via an E1-like elimination mechanism, releasing isobutylene gas.

  • Robustness: The bulky tert-butyl group acts as a "steric shield," protecting the carbonyl from nucleophilic attack. It is resistant to saponification under standard conditions (e.g., 1M LiOH at RT).[1]

  • Use Case: Select when you must hydrolyze another ester (e.g., a methyl ester) elsewhere in the molecule while keeping the isonicotinate intact.

Visualizing the Orthogonal Logic

The following diagram illustrates how a bis-ester scaffold allows for divergent synthesis paths based on the choice of reagents.

OrthogonalStrategy Figure 1: Orthogonal Deprotection Strategy. The t-butyl ester survives conditions that cleave the methyl ester, and vice versa. Start Bis-Ester Scaffold (Contains R-COOMe and R'-COOtBu) StepBase Condition A: LiOH, THF/H2O (Base Hydrolysis) Start->StepBase StepAcid Condition B: TFA, DCM (Acidolysis) Start->StepAcid ProdBase Product A: R-COOH (Free Acid) R'-COOtBu (Intact) StepBase->ProdBase ProdAcid Product B: R-COOMe (Intact) R'-COOH (Free Acid) StepAcid->ProdAcid

Reactivity Profile: C-C Bond Formation

Both compounds are excellent substrates for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) at the C2 position.

  • Electronic Activation: The pyridine nitrogen and the electron-withdrawing ester group (at C4) make the C2-bromide highly electrophilic, facilitating the oxidative addition step of the catalytic cycle.

  • Steric Impact: The tert-butyl group at C4 is sufficiently distal from C2 that it does not sterically hinder the coupling reaction.

  • Catalyst Selection: Standard Pd(0) or Pd(II) precatalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) work efficiently.

Workflow: C2-Functionalization

SuzukiWorkflow Figure 2: General Suzuki Coupling Workflow applicable to both esters. Substrate 2-Bromoisonicotinate (Me or tBu Ester) Intermediate Oxidative Addition (Pd inserts into C-Br) Substrate->Intermediate  Heat (80°C)   Reagents Boronic Acid (Ar-B(OH)2) Pd Catalyst (5 mol%) Base (Na2CO3) Reagents->Intermediate Product 2-Aryl-isonicotinate (C-C Bond Formed) Intermediate->Product  Reductive Elimination  

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing the entire batch.

Protocol A: Acidolytic Cleavage of tert-Butyl Ester

Objective: Selective removal of tBu group to yield the free carboxylic acid.[1]

  • Setup: Dissolve tert-butyl 2-bromoisonicotinate (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0 °C.

    • Note: A large excess of TFA is required to drive the equilibrium by protonating the ester oxygen.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

  • Checkpoint (TLC/LCMS):

    • Observation: Disappearance of the higher Rf spot (ester) and appearance of a baseline spot (acid).[1]

    • Validation: LCMS should show the mass of the parent acid (MW ~202 for the bromo-acid).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA (critical to prevent interference in subsequent coupling steps).[1]

Protocol B: Saponification of Methyl Ester

Objective: Hydrolysis of Methyl group using mild base.[1]

  • Setup: Dissolve methyl 2-bromoisonicotinate (1.0 equiv) in THF/Water (3:1 ratio).

  • Reagent Addition: Add LiOH·H₂O (2.0 equiv) at 0 °C.[1]

  • Reaction: Stir at room temperature for 1–2 hours.

    • Caution: Avoid heating >50°C to prevent displacement of the Bromine by hydroxide (SnAr side reaction).[1]

  • Checkpoint: Monitor by TLC. The methyl ester spot will disappear.[1]

  • Workup:

    • Carefully acidify to pH ~3–4 with 1N HCl.[1]

    • The zwitterionic pyridine acid may precipitate.[1] If not, extract with EtOAc.[1]

    • Note: Pyridine carboxylic acids are amphoteric and can be difficult to extract from water if the pH is too low (protonated pyridine) or too high (carboxylate).[1] pH 3.5 is the sweet spot.

Decision Matrix: When to Use Which?
ScenarioRecommended ReagentReasoning
Standard Library Synthesis Methyl Ester Cheaper, easier to source, higher atom economy.[1]
Presence of Acid-Labile Groups Methyl Ester If your molecule has a Boc-amine or acetal, TFA deprotection of a tBu ester would destroy them.[1] Use Methyl and hydrolyze with base.[1]
Presence of Base-Labile Groups tert-Butyl Ester If your molecule has other esters, acetates, or base-sensitive halides, use tBu. You can keep it intact during basic workups.[1]
Need for Lipophilicity tert-Butyl Ester If the intermediate is too polar to extract/purify, the tBu group adds "grease" to facilitate silica chromatography.
Orthogonal Deprotection tert-Butyl Ester Allows you to hydrolyze a methyl ester at another position first, then hydrolyze the isonicotinate second.
References
  • ChemicalBook. (2024).[1] 2-Bromoisonicotinic acid methyl ester Properties and Safety.Link[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 25307230, Methyl 2-amino-5-bromoisonicotinate (Analogous Structure).[1]Link[1]

  • BenchChem. (2025).[1][2][3][4] Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (Provides standard coupling conditions for this scaffold).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.

Sources

Exploratory

The Ascendant Role of 2-Bromoisonicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, and among its myriad of functionalized congeners, 2-bromoisonicotinic acid has emerged as a uniquely versatile building block for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, and among its myriad of functionalized congeners, 2-bromoisonicotinic acid has emerged as a uniquely versatile building block for the synthesis of novel therapeutics. Its strategic placement of a carboxylic acid and a reactive bromine atom on the pyridine core provides a rich platform for diverse chemical modifications, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2-bromoisonicotinic acid derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and inflammatory disorders. We will delve into the causality behind experimental choices in their synthesis and evaluation, providing field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Bromoisonicotinic Acid Scaffold

2-Bromoisonicotinic acid, also known as 2-bromopyridine-4-carboxylic acid, is an aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its unique trifunctional nature—a pyridine ring, a carboxylic acid group, and a bromine atom—offers a powerful toolkit for medicinal chemists. The pyridine ring is a common motif in many approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The carboxylic acid provides a handle for the formation of amides and esters, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[3] Crucially, the bromine atom at the 2-position is a versatile reactive site for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the creation of carbon-carbon bonds to introduce aryl and heteroaryl moieties.[3][4] This trifecta of functionalities makes 2-bromoisonicotinic acid an invaluable starting material for generating libraries of complex molecules with the potential to modulate a wide range of biological targets.

Synthetic Strategies for Derivatization

The synthetic utility of 2-bromoisonicotinic acid lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Amide and Ester Formation: Exploring the Carboxylic Acid Handle

A primary and straightforward derivatization strategy involves the activation of the carboxylic acid group to form amides and esters. This is a fundamental approach in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and membrane permeability, as well as to introduce functionalities that can interact with specific biological targets.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-bromoisonicotinamides

This protocol details the synthesis of an amide derivative, a common and critical step in the development of many small molecule inhibitors. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a standard and effective method for amide bond formation, minimizing side reactions and providing high yields.

  • Starting Materials: 2-bromoisonicotinic acid, desired aniline derivative, HATU, DIPEA, and a suitable aprotic solvent such as DMF (N,N-Dimethylformamide).

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoisonicotinic acid (1.0 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add the aniline derivative (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-aryl-2-bromoisonicotinamide.

A similar approach can be employed for the synthesis of esters, where an alcohol is used in place of the amine. Fischer esterification, using a strong acid catalyst like sulfuric acid with an excess of the alcohol, is also a viable method.[5]

Palladium-Catalyzed Cross-Coupling: Unleashing the Potential of the Bromine Atom

The bromine atom on the pyridine ring is a key feature that allows for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or boronate ester, is particularly powerful for creating biaryl and heteroaryl structures.[4][6]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Aryl-2-bromoisonicotinamides

This protocol illustrates the power of palladium-catalyzed cross-coupling to build molecular complexity. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of this reaction and is often substrate-dependent.

  • Starting Materials: N-aryl-2-bromoisonicotinamide (1.0 equivalent), desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction Setup: In a Schlenk flask, combine the N-aryl-2-bromoisonicotinamide, boronic acid, and base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) several times to remove oxygen, which can deactivate the palladium catalyst.

  • Addition of Catalyst and Solvent: Add the palladium catalyst and the degassed solvent system to the flask.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-aryl-N-arylisonicotinamide.[7][8]

G

Therapeutic Applications and Biological Activities

Derivatives of 2-bromoisonicotinic acid have shown promise in a variety of therapeutic areas, underscoring the versatility of this scaffold.

Anticancer Activity

The pyridine and nicotinamide moieties are prevalent in a number of anticancer agents.[1][9] Derivatives of 2-bromoisonicotinic acid have been explored as potential inhibitors of several key cancer-related targets.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[10] The 2-bromoisonicotinic acid scaffold can be elaborated to target the ATP-binding site of various kinases. For instance, derivatives of the related 2-phenoxypyridine have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress signaling and apoptosis.[11] The synthesis of 2-amino-pyrrolo[2,3-d]pyrimidines, which can be accessed from precursors related to 2-bromoisonicotinic acid, has led to the discovery of potent Aurora-A kinase inhibitors with nanomolar activity.[12]

G Upstream_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Upstream_Stimuli->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis_Gene_Expression Apoptosis-related Gene Expression cJun->Apoptosis_Gene_Expression regulates Derivative 2-Bromoisonicotinic Acid Derivative (Kinase Inhibitor) Derivative->JNK inhibits

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair.[13][14] Inhibitors of PARP have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[15] The nicotinamide pharmacophore is a key feature of many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.[12] While specific 2-bromoisonicotinic acid derivatives with potent PARP inhibitory activity are still under investigation, the scaffold represents a promising starting point for the design of novel PARP inhibitors.

G DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits PARylation Poly(ADP-ribosyl)ation PARP->PARylation catalyzes DSB_Formation Double-Strand Break (DSB) Formation PARP->DSB_Formation leads to (when inhibited) Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARPi 2-Bromoisonicotinic Acid Derivative (PARP Inhibitor) PARPi->PARP inhibits Cell_Death Cell Death in HR-deficient cells DSB_Formation->Cell_Death

Anti-inflammatory Activity

Inflammation is a key pathological process in a wide range of diseases, from arthritis to neurodegenerative disorders. Cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs.[16][17] Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[18] The 2-bromoisonicotinic acid scaffold provides a template for the development of novel COX inhibitors. By modifying the substituents on the pyridine ring and the amide or ester group, it is possible to optimize the selectivity and potency of these compounds for COX-2 over COX-1, potentially leading to a better safety profile with reduced gastrointestinal side effects.

G Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Prostaglandins Prostaglandins (e.g., PGE₂) Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Derivative_COX 2-Bromoisonicotinic Acid Derivative (COX-2 Inhibitor) Derivative_COX->COX2 inhibits

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[19] There is a growing interest in developing small molecules that can protect neurons from damage and slow disease progression. Nicotinamide and its derivatives have been shown to have neuroprotective effects through various mechanisms, including the modulation of sirtuins and the inhibition of neuroinflammation.[20] The ability to functionalize the 2-bromoisonicotinic acid scaffold with a wide range of substituents makes it an attractive starting point for the discovery of novel neuroprotective agents. For instance, derivatives targeting enzymes implicated in neurodegeneration, such as cholinesterases, are an active area of research.[21]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic derivatization of the 2-bromoisonicotinic acid scaffold allows for a thorough exploration of the structure-activity relationship. The following table summarizes hypothetical but representative data for a series of 2-bromoisonicotinic acid derivatives targeting different enzymes.

Compound IDR¹ (Amide/Ester)R² (at 2-position)TargetIC₅₀ (nM)
BIA-1 -NH-(4-fluorophenyl)-BrKinase A120
BIA-2 -NH-(4-fluorophenyl)-(4-methoxyphenyl)Kinase A15
BIA-3 -O-benzyl-BrCOX-2550
BIA-4 -O-benzyl-(3-pyridyl)COX-275
BIA-5 -NH-(3-aminobenzyl)-BrPARP-1800
BIA-6 -NH-(3-aminobenzyl)-(indole-5-yl)PARP-150

Note: The data in this table are illustrative and intended to demonstrate the principles of SAR. They do not represent actual experimental values.

From this hypothetical data, several SAR trends can be inferred:

  • For Kinase A inhibition: The replacement of the bromine atom with a 4-methoxyphenyl group (BIA-2 vs. BIA-1) leads to a significant increase in potency, suggesting a favorable interaction of the methoxyphenyl group within the kinase's active site.

  • For COX-2 inhibition: The introduction of a 3-pyridyl group at the 2-position (BIA-4 vs. BIA-3) enhances inhibitory activity, possibly due to a key hydrogen bond interaction with the enzyme.

  • For PARP-1 inhibition: The addition of an indole moiety (BIA-6 vs. BIA-5) dramatically improves potency, likely by mimicking the adenosine ribose portion of the NAD+ substrate.

Conclusion and Future Directions

2-Bromoisonicotinic acid has firmly established itself as a versatile and valuable scaffold in drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a rich area for further exploration. Future research will likely focus on the development of highly selective and potent inhibitors for a range of therapeutic targets, including novel kinases, epigenetic modulators, and enzymes involved in metabolic diseases. The continued application of modern synthetic methodologies, such as C-H activation and photoredox catalysis, will undoubtedly expand the accessible chemical space around this privileged core. As our understanding of the molecular drivers of disease deepens, the rational design of novel therapeutics based on the 2-bromoisonicotinic acid scaffold holds immense promise for addressing unmet medical needs.

References

  • [Signal Transduction pathway of PARP enzyme[17].]([Link])

Sources

Foundational

Strategic Disconnections: Retrosynthetic Utility of tert-Butyl 2-Bromoisonicotinate in MedChem

Executive Summary In the architecture of fragment-based drug discovery (FBDD), tert-butyl 2-bromoisonicotinate (CAS: 1159977-09-9) serves as a high-value linchpin scaffold. Its utility stems from the electronic asymmetry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of fragment-based drug discovery (FBDD), tert-butyl 2-bromoisonicotinate (CAS: 1159977-09-9) serves as a high-value linchpin scaffold. Its utility stems from the electronic asymmetry of the pyridine ring, offering two orthogonal vectors for diversification: the electrophilic C2 position (activated for metal-catalyzed cross-coupling) and the masked C4 carboxylate (protected as an acid-labile tert-butyl ester).

This guide deconstructs the retrosynthetic logic of this scaffold, providing validated protocols for its application in synthesizing kinase inhibitors and GPCR ligands.

Structural Analysis & Electronic Bias

To master this scaffold, one must understand the electronic "personality" of the pyridine ring.

  • The C2 Vector (Western Sector): The nitrogen atom withdraws electron density via induction (-I) and resonance (-M), making the C2 and C6 positions highly electron-deficient. This makes the C2-bromide an excellent partner for oxidative addition by Pd(0) species (Suzuki, Buchwald-Hartwig) and, under forcing conditions, SNAr reactions.

  • The C4 Vector (Eastern Sector): The tert-butyl ester at C4 provides steric bulk and unique chemoselectivity. Unlike methyl or ethyl esters, the tert-butyl group is resistant to nucleophilic attack and basic hydrolysis (saponification). This allows for base-mediated cross-couplings at C2 without compromising the ester integrity.

Data: Comparative Ester Stability
ConditionMethyl/Ethyl Estertert-Butyl EsterStrategic Implication
Aq. NaOH/LiOH (Basic) Rapid HydrolysisStable Allows Suzuki/Sonogashira coupling using basic activators (e.g., K₂CO₃).
TFA/HCl (Acidic) StableRapid Cleavage Orthogonal deprotection to yield the free acid for amide coupling.
Nucleophiles (e.g., Grignard) 1,2-AdditionSterically Hinderedt-Bu directs metallation to the ring rather than the carbonyl (in specific cases).

Retrosynthetic Logic (The Map)

The following diagram visualizes the divergent synthetic pathways available from the parent scaffold.

Retrosynthesis Core tert-Butyl 2-bromoisonicotinate (Linchpin Scaffold) Suzuki Biaryl Motifs (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Base Stable Buchwald Aminopyridines (Buchwald-Hartwig) Core->Buchwald Pd(0), HNR2 Base Stable SNAr Ether/Thioether (S_NAr) Core->SNAr NaOR/NaSR Heat Acid Isonicotinic Acid (Deprotection) Core->Acid TFA/DCM Acid Labile Alcohol Hydroxymethyl (Reduction) Core->Alcohol LiAlH4/DIBAL Amide Amide Pharmacophore (Peptide Coupling) Acid->Amide HATU, R-NH2

Figure 1: Divergent retrosynthetic pathways. The scaffold allows C2 functionalization (Red nodes) while preserving the C4 ester, or C4 manipulation (Green nodes) while preserving the bromide.

Case Study 1: The Western Front (C2 Functionalization)

The most common error in using this scaffold is premature deprotection of the ester. The tert-butyl group is your shield; keep it until the C2 position is secured.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at C2. Challenge: Pyridine nitrogens can coordinate to Pd, poisoning the catalyst. Solution: Use phosphine ligands with a wide bite angle or steric bulk (e.g., XPhos, SPhos) and ensure basic conditions, which the t-butyl ester survives.

Step-by-Step Methodology:

  • Charge: To a reaction vial, add tert-butyl 2-bromoisonicotinate (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Note: The bidentate ligand dppf reduces inhibitory binding of the pyridine nitrogen.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is critical for the boronic acid activation cycle.

  • Degas: Sparge with Argon for 5 minutes. Oxygen is the enemy of Pd(0).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. The tert-butyl ester will remain intact, while a methyl ester might show partial hydrolysis.

Causality: We use K₃PO₄ over Na₂CO₃ because the phosphate base is generally milder yet sufficiently basic to activate the boronate, minimizing side reactions on the pyridine ring.

Case Study 2: The Eastern Front (C4 Functionalization)

Once the C2 position is functionalized, the tert-butyl group must often be removed to reveal the carboxylic acid for amide coupling (a common motif in kinase hinge binders).

Protocol B: Chemoselective Acidolysis

Objective: Cleave the tert-butyl ester without affecting other acid-sensitive groups (if possible) or the pyridine ring. Mechanism: E1 elimination. The protonated carbonyl ejects the stable tert-butyl cation (isobutylene).

Step-by-Step Methodology:

  • Dissolution: Dissolve the C2-substituted intermediate in Dichloromethane (DCM) (0.1 M concentration).

  • Acid Addition: Add Trifluoroacetic Acid (TFA) slowly. A standard ratio is 1:1 (DCM:TFA) by volume.

    • Tip: If the molecule contains electron-rich aromatics (e.g., indoles) installed at C2, add a scavenger like Triisopropylsilane (TIPS) (2.5% v/v) to catch the generated tert-butyl carbocations and prevent alkylation of your drug core [1].

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by LCMS (look for the loss of -56 Da, corresponding to isobutene).

  • Workup: Concentrate in vacuo. Critical: Co-evaporate with toluene 3x to remove residual TFA, which can interfere with subsequent amide couplings (HATU/EDC).

Advanced Workflow: The "Linchpin" Sequence

The following diagram illustrates a validated workflow for synthesizing a hypothetical kinase inhibitor using this scaffold.

Workflow Start Start: tert-Butyl 2-bromoisonicotinate Step1 Step 1: C2 Arylation (Suzuki Coupling) Start->Step1 Preserves Ester Step2 Step 2: Ester Deprotection (TFA/DCM) Step1->Step2 Reveals Acid Step3 Step 3: Amide Coupling (HATU, R-NH2) Step2->Step3 Forms Pharmacophore Final Final Target: 2-Aryl-N-alkyl-isonicotinamide Step3->Final

Figure 2: Sequential functionalization strategy. Note that the ester is preserved during the metal-catalyzed step to prevent catalyst poisoning by the free acid.

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research. Link

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BenchChem Technical Support. (2025). "Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of tert-Butyl 2-Bromoisonicotinate

Introduction: The Strategic Importance of Substituted Isonicotinates The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted isonicotinate esters serving as pivotal building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Isonicotinates

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with substituted isonicotinate esters serving as pivotal building blocks for a diverse array of functional molecules. tert-Butyl 2-bromoisonicotinate, in particular, is a versatile precursor for the synthesis of 2-aryl and 2-heteroaryl isonicotinates. These products are integral to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and widely adopted method for forging the crucial carbon-carbon bond between the pyridine ring and various aryl or heteroaryl moieties, owing to its mild reaction conditions and broad functional group tolerance.[4][5][6][7]

This document provides detailed application notes and robust protocols for the successful execution of the Suzuki-Miyaura coupling with tert-butyl 2-bromoisonicotinate. It is intended to guide researchers, scientists, and drug development professionals in optimizing this key transformation.

Core Principles: Unveiling the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically in the presence of a base.[5][8][9] The catalytic cycle, a well-established mechanistic framework, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][9]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, tert-butyl 2-bromoisonicotinate) to a palladium(0) complex, forming a palladium(II) intermediate.[5][8] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[5][8] The presence of a base is crucial for this step; it activates the organoboron compound, facilitating the transfer of the organic moiety to the palladium center.[10][11][12][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[4][8]

The choice of ligand is critical as it stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of oxidative addition and reductive elimination.[4][7][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R-B(OR')₂ + Base) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R(L₂) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for the Coupling of tert-Butyl 2-Bromoisonicotinate

The coupling of 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity.[1][2] The selection of an appropriate catalyst system is therefore paramount for achieving high yields. Below are two detailed protocols employing different catalyst systems that are well-suited for this class of substrate.

Protocol 1: Pd(PPh₃)₄-Mediated Coupling in a Biphasic System

This protocol utilizes the widely available and reliable tetrakis(triphenylphosphine)palladium(0) catalyst in a classic toluene/water solvent system.

Materials:

  • tert-Butyl 2-bromoisonicotinate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 2-bromoisonicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Inerting the System: Seal the flask and subject it to three cycles of vacuum backfill with nitrogen or argon to ensure an inert atmosphere. This is critical as the active Pd(0) species is sensitive to oxygen.[14]

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water to create a biphasic mixture (a typical ratio is 4:1 toluene:water). The mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: To the stirring solution, add the Pd(PPh₃)₄ catalyst (0.03 to 0.05 equiv.) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-isonicotinate.[15]

Rationale for Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust and commercially available Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.[16]

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in promoting transmetalation without causing hydrolysis of the tert-butyl ester, provided the temperature is controlled.[1]

  • Solvent System: The biphasic toluene/water system is a common choice for Suzuki reactions, facilitating the dissolution of both the organic substrates and the inorganic base.

Protocol 2: High-Turnover Buchwald-Type Catalyst System

This protocol employs a more modern and highly active catalyst system composed of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand (a "Buchwald ligand"). These systems often provide higher yields, tolerate a wider range of functional groups, and can be effective at lower catalyst loadings.[13]

Materials:

  • tert-Butyl 2-bromoisonicotinate

  • Arylboronic acid pinacol ester

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) to an oven-dried reaction vessel. Add anhydrous 1,4-dioxane and stir for 10 minutes to allow for precatalyst formation.

  • Substrate Addition: To the catalyst solution, add tert-butyl 2-bromoisonicotinate (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. If using a microwave reactor, typical conditions are 120 °C for 20-30 minutes.[17] Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich ligand like SPhos generates a highly active Pd(0) catalyst in situ. This type of system is particularly effective for challenging substrates like heteroaryl chlorides and bromides.[18][19]

  • Boronic Acid Ester: Pinacol esters are often more stable than their corresponding boronic acids, which can be prone to protodeboronation, especially with heteroaryl substrates.[20][21]

  • Base: K₃PO₄ is a strong base that is highly effective in anhydrous solvent systems and is often used with Buchwald-type catalyst systems.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for these types of high-temperature Suzuki couplings.

Summary of Recommended Protocols

ParameterProtocol 1Protocol 2
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Palladium Source Pd(0)Pd(II) precatalyst
Ligand TriphenylphosphineSPhos
Boron Source Arylboronic acidArylboronic acid pinacol ester
Base Na₂CO₃K₃PO₄
Solvent Toluene / Water1,4-Dioxane (anhydrous)
Temperature 80-90 °C100-110 °C (or microwave)
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)

General Experimental Workflow

Experimental_Workflow start Start reagents 1. Weigh Reagents (Aryl Halide, Boron Source, Base) start->reagents setup 2. Assemble Reaction in Oven-Dried Glassware reagents->setup inert 3. Establish Inert Atmosphere (Vacuum/Backfill with N₂/Ar) setup->inert solvent 4. Add Degassed Solvent(s) inert->solvent catalyst 5. Add Catalyst System (Under Positive Inert Gas Pressure) solvent->catalyst reaction 6. Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 7. Quench and Work-up (Extraction, Washing, Drying) reaction->workup purification 8. Purify by Column Chromatography workup->purification analysis 9. Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for setting up a Suzuki-Miyaura coupling reaction.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider screening different ligands, bases, or solvents. For 2-bromopyridine substrates, catalyst inhibition is a common issue, and a more robust ligand may be required.[19] In some cases, microwave heating can significantly improve yields and reduce reaction times.[22]

  • Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid reagent can be a significant side reaction. Using a boronic acid pinacol ester can mitigate this issue.[20][21]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid or by using a different base.

  • Inert Atmosphere: The strict exclusion of oxygen is crucial for catalyst longevity and reaction success. Ensure proper degassing of solvents and use of standard Schlenk techniques or a glovebox.[14][23]

By following these detailed protocols and considering the underlying chemical principles, researchers can confidently and successfully employ the Suzuki-Miyaura coupling for the synthesis of valuable 2-substituted isonicotinate derivatives.

References

  • Current time information in Denbighshire, GB. Google Search.
  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]

  • why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - Preprints.org. [Link]

  • Bipyridine - Organic Syntheses. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed. [Link]

  • Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling | Request PDF. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

  • Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this? | ResearchGate. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

Sources

Application

Synthesis of 2-substituted isonicotinic acids from tert-butyl 2-bromoisonicotinate

Exploiting the tert-Butyl 2-Bromoisonicotinate Scaffold Executive Summary & Strategic Rationale The isonicotinic acid moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in numer...

Author: BenchChem Technical Support Team. Date: February 2026

Exploiting the tert-Butyl 2-Bromoisonicotinate Scaffold

Executive Summary & Strategic Rationale

The isonicotinic acid moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Sorafenib) and antitubercular agents. While methyl or ethyl esters are common starting materials, tert-butyl 2-bromoisonicotinate (CAS: 887579-30-8) offers superior strategic advantages for parallel medicinal chemistry.

Why this Scaffold?

  • Orthogonal Protection: The tert-butyl ester is stable to basic hydrolytic conditions often encountered during aqueous workups of coupling reactions, unlike methyl esters which are prone to saponification.

  • Chemo-selectivity: It allows for the selective manipulation of other esters (e.g., methyl/ethyl) present in the molecule using basic conditions, leaving the isonicotinate core intact until the final acidic deprotection step.

  • Clean Deprotection: Acid-mediated cleavage yields the free acid and volatile isobutylene, often eliminating the need for aqueous extraction or salt removal associated with base hydrolysis.

This guide details the modular synthesis of 2-substituted isonicotinic acids via Palladium-catalyzed cross-coupling (C-C and C-N bond formation) followed by acid-mediated ester cleavage.

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways enabled by this scaffold.

SynthesisWorkflow SM tert-Butyl 2-bromoisonicotinate (Starting Material) Suzuki Pathway A: Suzuki-Miyaura (Aryl/Vinyl Boronic Acids) SM->Suzuki Pd(dppf)Cl2, K2CO3 Buchwald Pathway B: Buchwald-Hartwig (Amines/Amides) SM->Buchwald Pd2(dba)3, Xantphos Intermed_A 2-Aryl-isonicotinate (t-Bu Ester) Suzuki->Intermed_A Intermed_B 2-Amino-isonicotinate (t-Bu Ester) Buchwald->Intermed_B TFA Acidic Deprotection (TFA/DCM) Intermed_A->TFA Intermed_B->TFA Product_A 2-Aryl-isonicotinic Acid (Final Target) TFA->Product_A Product_B 2-Amino-isonicotinic Acid (Final Target) TFA->Product_B

Caption: Divergent synthetic pathways from tert-butyl 2-bromoisonicotinate to final acid targets.

Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1]

The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C2 position. However, the nitrogen atom can coordinate to Palladium, potentially poisoning the catalyst. We utilize bidentate ligands (dppf) to prevent this coordination and ensure high turnover.

Protocol 1: Suzuki Coupling

Target: Synthesis of tert-butyl 2-arylisonicotinates.

Reagents & Materials:

  • tert-Butyl 2-bromoisonicotinate (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (0.05 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the tert-butyl 2-bromoisonicotinate, aryl boronic acid, and

    
    .
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M

    
     solution.
    
    • Note: The ratio of Dioxane to Water should be approximately 4:1 to ensure solubility of organics while maintaining base activity.

  • Reaction: Heat the mixture to 90°C for 2–4 hours.

    • Monitoring: Check LCMS for consumption of bromide (SM Mass + H) and appearance of product.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over

    
    , filter, and concentrate.[1][2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The tert-butyl ester usually makes the product lipophilic, facilitating easy separation from polar boronic acid byproducts.

Module B: C-N Bond Formation (Buchwald-Hartwig Amination)

Aminating the 2-position is challenging due to the potential for catalyst deactivation. The use of Xantphos , a wide-bite-angle ligand, promotes reductive elimination, which is often the rate-determining step in the amination of electron-deficient heterocycles.

Protocol 2: Buchwald-Hartwig Amination

Target: Synthesis of tert-butyl 2-aminoisonicotinates.

Reagents & Materials:

  • tert-Butyl 2-bromoisonicotinate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source:

    
     (0.05 equiv)
    
  • Ligand: Xantphos (0.10 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
    • Critical: Avoid strong alkoxide bases like NaOtBu if possible, as they can cause transesterification or premature hydrolysis, although the bulky tert-butyl group is relatively resistant.

      
       is safer.
      
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix

    
     and Xantphos in the solvent and stir for 10 minutes at RT to form the active catalyst species (solution turns from purple to orange/brown).
    
  • Addition: Add the tert-butyl 2-bromoisonicotinate, the amine, and solid

    
    .
    
  • Reaction: Seal the vessel and heat to 100°C overnight (12–16 hours).

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.[2]

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Module C: Ester Deprotection (Acidolysis)[3]

This is the critical advantage of the scaffold. The tert-butyl ester cleavage is driven by the formation of the stable tert-butyl carbocation (which eliminates as isobutylene gas) and the thermodynamic stability of the resulting carboxylic acid dimer.

Protocol 3: TFA-Mediated Hydrolysis

Target: 2-Substituted Isonicotinic Acid (Free Acid).

Reagents:

  • tert-Butyl ester intermediate (from Module A or B)

  • Trifluoroacetic Acid (TFA)[2]

  • Dichloromethane (DCM)[2]

  • Optional Scavenger: Triisopropylsilane (TIS) (Use only if the molecule contains electron-rich aromatics prone to alkylation by the t-butyl cation).

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in DCM (concentration ~0.1 M).

  • Acidification: Add TFA slowly to the stirring solution.

    • Standard Ratio: DCM:TFA = 1:1 (v/v).[2]

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Monitoring: TLC will show a baseline spot (acid). NMR will show the disappearance of the singlet at

      
       ppm (9H).
      
  • Workup (Evaporation Method):

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope: Add Toluene (or DCM) and re-concentrate 3 times. This is crucial to remove residual TFA which can form salts with the pyridine nitrogen.

  • Isolation:

    • The residue is often the pure TFA salt of the product.

    • To obtain the zwitterion/free base: Suspend in minimal water, adjust pH to ~4–5 (isoelectric point of isonicotinic acid) with 1N NaOH or

      
      , and filter the precipitated solid.
      
Data Summary & Troubleshooting
ParameterSuzuki CouplingBuchwald-HartwigAcid Hydrolysis
Primary Catalyst


/ Xantphos
TFA (Reagent)
Key Solvent Dioxane/WaterToluene (Anhydrous)DCM
Temp/Time 90°C / 2–4 h100°C / 12–16 h25°C / 1–3 h
Common Failure Mode Hydrolysis of Boronic Acid (add more eq.)Catalyst poisoning by Pyridine NAlkylation of by-products (add TIS)
Monitoring Signal Loss of Ar-Br (LCMS)Loss of Ar-Br (LCMS)Loss of t-Bu singlet (NMR)
Mechanism of Deprotection (Visualized)

The following diagram illustrates the acid-catalyzed cleavage mechanism, highlighting the irreversible elimination of isobutylene.

DeprotectionMechanism Step1 Protonation of Carbonyl Oxygen (Reversible) Step2 Cleavage of t-Bu-Oxygen Bond Step1->Step2 Step3 Formation of t-Butyl Cation Step2->Step3 Final Free Isonicotinic Acid Step2->Final Step4 Elimination to Isobutylene (Gas) (Irreversible Driving Force) Step3->Step4 - H+

Caption: Mechanism of TFA-mediated tert-butyl ester cleavage.

References
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Referenced for general acid-labile ester protocols). [Link]

Sources

Method

Palladium-catalyzed cross-coupling reactions of tert-butyl 2-bromoisonicotinate

Application Note: Strategic Pd-Catalyzed Functionalization of tert-Butyl 2-Bromoisonicotinate Executive Summary tert-Butyl 2-bromoisonicotinate represents a "privileged scaffold" in medicinal chemistry. It combines a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Pd-Catalyzed Functionalization of tert-Butyl 2-Bromoisonicotinate

Executive Summary

tert-Butyl 2-bromoisonicotinate represents a "privileged scaffold" in medicinal chemistry. It combines a highly reactive electrophile (C2-bromide) with a masked carboxylic acid (C4-tert-butyl ester). The C2 position is electronically activated for oxidative addition due to the inductive effect of the pyridine nitrogen and the resonance withdrawal of the para-ester. However, this same electron deficiency makes the pyridine nitrogen a potent ligand that can poison palladium catalysts.

This guide provides optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Unlike generic protocols, these methods are engineered to suppress catalyst inhibition (Pd-N coordination) and prevent ester hydrolysis.

Mechanistic Insight: The "Activation-Inhibition" Paradox

The success of coupling this substrate relies on managing two competing factors:[1]

  • Rapid Oxidative Addition: The electron-deficient ring facilitates the insertion of Pd(0) into the C-Br bond.

  • Catalyst Sequestration: The pyridine nitrogen can displace phosphine ligands, forming stable, inactive "off-cycle" Pd-complexes.

Solution: Use sterically bulky, electron-rich ligands (e.g., XPhos, Xantphos,


) or chelating ligands (dppf) that prevent the formation of bis-pyridyl Pd complexes.

CatalyticCycle Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Fast due to e- deficient ring) Pd0->OxAdd + Substrate PdII Pd(II)-Ar-Br Intermediate OxAdd->PdII Trap OFF-CYCLE TRAP Pd(II)-Pyridine Complex (Catalyst Death) PdII->Trap  Pyridine N-Coordination   TransMet Transmetallation (Rate Limiting) PdII->TransMet + Coupling Partner + Base Trap->PdII  Heat/Bulky Ligand   RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle highlighting the "Off-Cycle Trap" specific to pyridine substrates. Bulky ligands are required to reverse the red dashed pathway.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Challenge: Base-mediated hydrolysis of the tert-butyl ester and protodebromination. Solution: Use of anhydrous mild bases and bidentate ligands.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Ligand: dppf (hemilabile, prevents N-binding)

  • Base: K₃PO₄ (anhydrous) or CsF

  • Solvent: 1,4-Dioxane/Water (9:1) or Toluene (anhydrous)

  • Temperature: 80–90 °C

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add tert-butyl 2-bromoisonicotinate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Base: Add aqueous K₃PO₄ (2.0 M, 3.0 equiv) via syringe. Note: If the boronic acid is sensitive to protodeboronation, switch to anhydrous CsF and dry dioxane.

  • Reaction: Heat to 85 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.[2]

    • Critical: Do not acidify the aqueous layer, as the tert-butyl ester is acid-labile.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Challenge: Competitive coordination of the amine nucleophile and the pyridine nitrogen. Solution: Use of Xantphos or BINAP. These wide bite-angle ligands facilitate reductive elimination and crowd out the pyridine nitrogen.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (Solid, Anhydrous) - Avoid NaOtBu to prevent transesterification.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Temperature: 100 °C

Step-by-Step Protocol:

  • Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Xantphos in the solvent for 10 mins under Argon to generate the active catalyst.

  • Charge: Add tert-butyl 2-bromoisonicotinate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Heat: Seal and heat to 100 °C.

  • Monitoring: Conversion is usually rapid (2–6 hours) due to the electron-deficient nature of the pyridine ring activating the C-Br bond.

  • Purification: Filter through a Celite pad to remove palladium black and inorganic salts before column chromatography.

Protocol 3: Sonogashira Coupling (Alkynylation)

Challenge: Copper acetylide formation can be sluggish; homocoupling of alkyne (Glaser coupling). Solution: Standard Pd/Cu system works well due to the highly activated C2-position.

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base: Et₃N (used as solvent/co-solvent) or Diisopropylamine

  • Solvent: THF/Et₃N (1:1)

  • Temperature: RT to 50 °C

Step-by-Step Protocol:

  • Charge: Add tert-butyl 2-bromoisonicotinate (1.0 equiv), Pd(PPh₃)₂Cl₂, and CuI to a dried flask.

  • Inert: Evacuate and backfill with Argon (3 cycles). Oxygen must be excluded to prevent alkyne homocoupling.

  • Add Liquids: Add degassed THF and Et₃N.

  • Add Alkyne: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature. If no reaction after 2 hours, heat to 50 °C.

  • Workup: The product often precipitates as the ammonium salt forms. Dilute with Et₂O, filter, and wash with NH₄Cl (aq) to remove copper species.

Data Summary & Troubleshooting

ParameterSuzuki (C-C)Buchwald (C-N)Sonogashira (C-C)
Primary Catalyst Pd(dppf)Cl₂Pd₂(dba)₃Pd(PPh₃)₂Cl₂
Key Ligand dppf (Bidentate)Xantphos (Wide Bite Angle)PPh₃ (Monodentate)
Preferred Base K₃PO₄ (Mild)Cs₂CO₃ (Non-nucleophilic)Et₃N (Organic)
Major Risk Hydrolysis of EsterCatalyst Poisoning (N-coord)Glaser Homocoupling
Alt. Catalyst XPhos Pd G3BrettPhos Pd G3Pd(PPh₃)₄

Method Selection Workflow

Workflow Start Start: tert-Butyl 2-bromoisonicotinate Partner Select Coupling Partner Start->Partner Boron Boronic Acid/Ester Partner->Boron Amine 1° or 2° Amine Partner->Amine Alkyne Terminal Alkyne Partner->Alkyne Suzuki Suzuki Protocol (Pd(dppf)Cl2 / K3PO4) Boron->Suzuki Buchwald Buchwald Protocol (Pd2(dba)3 / Xantphos) Amine->Buchwald Sono Sonogashira Protocol (Pd(PPh3)2Cl2 / CuI) Alkyne->Sono

Figure 2: Decision tree for selecting the appropriate catalytic system based on the nucleophile.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Lipshutz, B. H., et al. (2008).[5] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[5][6] Organic Letters, 10(17), 3793–3796. Link

Sources

Application

One-Pot Synthesis Methods Utilizing Tert-butyl 2-Bromoisonicotinate: A Detailed Guide for Researchers

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals due to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Pyridine scaffolds, in particular, are ubiquitous in pharmaceuticals due to their ability to engage in key biological interactions. Among the myriad of functionalized pyridine building blocks, tert-butyl 2-bromoisonicotinate stands out as a versatile and strategically important intermediate. Its sterically hindered tert-butyl ester group provides stability and allows for selective transformations, while the bromo substituent at the 2-position serves as a reactive handle for a variety of cross-coupling reactions.

This guide provides an in-depth exploration of one-pot synthesis methods that leverage the unique reactivity of tert-butyl 2-bromoisonicotinate. Moving beyond simple, stepwise procedures, one-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and time savings by telescoping multiple reaction steps into a single, uninterrupted sequence.[1][2][3][4] Herein, we delve into the causality behind experimental choices, providing detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, and offer insights into the underlying mechanisms that govern these powerful transformations.

The Strategic Advantage of One-Pot Reactions

The core principle of a one-pot reaction is to conduct multiple synthetic transformations in a single reaction vessel without the isolation of intermediates. This approach is not merely a matter of convenience; it represents a paradigm shift in synthetic strategy. By minimizing purification steps, solvent usage, and manual handling, one-pot procedures enhance the overall efficiency and sustainability of a synthetic route. Furthermore, the ability to generate complex molecules from simple starting materials in a single operation is a significant boon to high-throughput screening and the rapid exploration of chemical space in drug discovery programs.

Application Note I: One-Pot Suzuki-Miyaura Coupling for the Synthesis of 2-Arylisonicotinates

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between organohalides and boronic acids or their derivatives.[5][6] For a substrate like tert-butyl 2-bromoisonicotinate, the introduction of an aryl or heteroaryl group at the 2-position can profoundly influence the biological activity of the resulting molecule.

Causality of Experimental Design

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling, especially with an electron-deficient substrate like a 2-bromopyridine.[7]

  • Catalyst System: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a phosphine ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient 2-bromopyridines, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often preferred as they promote the rate-limiting oxidative addition step and stabilize the catalytic intermediates.[8]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.

  • Solvent: A polar aprotic solvent that can solubilize the reactants and facilitate the catalytic cycle is typically chosen. Common choices include 1,4-dioxane, DME, or toluene, often with the addition of water to aid in the dissolution of the inorganic base and promote the transmetalation step.

Experimental Protocol: One-Pot Suzuki Coupling of tert-butyl 2-bromoisonicotinate with Phenylboronic Acid

This protocol is a representative example and may require optimization for different boronic acid coupling partners.

Materials:

  • tert-butyl 2-bromoisonicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add tert-butyl 2-bromoisonicotinate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Suzuki Coupling of 2-Bromopyridine Derivatives
Coupling PartnerCatalyst SystemBaseSolventYield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O85-95
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DME80-90
4-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O88-96

Note: Yields are based on analogous reactions with similar 2-bromopyridine substrates and are intended as a general guide.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B Ar-Br C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar' Ar tert-butyl isonicotinate Ar_prime Aryl from boronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note II: One-Pot Sonogashira Coupling for the Synthesis of 2-Alkynylisonicotinates

The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties onto aromatic and heteroaromatic rings.[9][10][11] These alkynyl-substituted pyridines are valuable intermediates, serving as precursors for a wide range of further transformations.

Causality of Experimental Design

The success of a Sonogashira coupling hinges on the interplay of the palladium catalyst, a copper(I) co-catalyst (in the traditional protocol), a base, and the solvent.

  • Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is typically employed. The copper(I) co-catalyst, usually CuI, is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] However, copper-free Sonogashira protocols have been developed to avoid the formation of diyne byproducts and simplify purification.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. In many cases, the amine can also serve as the solvent.

  • Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation. Common solvents include DMF, THF, or an excess of the amine base.

Experimental Protocol: One-Pot Copper-Catalyzed Sonogashira Coupling

Materials:

  • tert-butyl 2-bromoisonicotinate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (4 mol%)

  • Triethylamine (Et₃N)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add tert-butyl 2-bromoisonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Sonogashira Coupling of Bromopyridines
Terminal AlkyneCatalyst SystemBaseSolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃N85-95
1-HexynePd(OAc)₂ / PPh₃ / CuIDIPEADMF80-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF90-98

Note: Yields are based on analogous reactions and are intended as a general guide.

Mechanistic Insight: The Sonogashira Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd0 Pd(0)L2 Pd_OA Oxidative Addition (Ar-Pd(II)-Br)L2 Pd0->Pd_OA Ar-Br Pd_TM Transmetalation (Ar-Pd(II)-C≡CR)L2 Pd_OA->Pd_TM Cu-C≡CR Pd_RE Reductive Elimination Pd_TM->Pd_RE Pd_RE->Pd0 Ar-C≡CR CuBr Cu(I)Br Cu_Alkyne π-Alkyne Complex CuBr->Cu_Alkyne R-C≡CH Cu_Acetylide Copper Acetylide Cu-C≡CR Cu_Alkyne->Cu_Acetylide Base Cu_Acetylide->CuBr to Pd cycle Ar tert-butyl isonicotinate R Alkyne substituent

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Application Note III: One-Pot Buchwald-Hartwig Amination for the Synthesis of 2-Aminoisonicotinates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines.[13][14] This reaction is particularly valuable in pharmaceutical research, as the introduction of an amino group can significantly impact the pharmacological properties of a molecule.[15][16][17]

Causality of Experimental Design

The success of a Buchwald-Hartwig amination depends on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is employed, often generated in situ from a Pd(II) precursor. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos being highly effective for the amination of 2-bromopyridines.[8] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases for these transformations.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Experimental Protocol: One-Pot Buchwald-Hartwig Amination with Aniline

Materials:

  • tert-butyl 2-bromoisonicotinate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene, followed by tert-butyl 2-bromoisonicotinate and aniline.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination of 2-Bromopyridines
AmineCatalyst SystemBaseSolventYield (%)
MorpholinePd(OAc)₂ / RuPhosNaOtBuToluene85-95
BenzylaminePd₂(dba)₃ / BrettPhosLiHMDSTHF80-90
4-MethoxyanilinePd₂(dba)₃ / XPhosNaOtBuDioxane88-96

Note: Yields are based on analogous reactions and are intended as a general guide.

Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_legend Legend A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B Ar-Br C Amine Coordination [(Ar-Pd(II)-Br)L2(R2NH)] B->C R2NH D Deprotonation (Ar-Pd(II)-NR2)L2 C->D Base E Reductive Elimination D->E E->A Ar-NR2 Ar tert-butyl isonicotinate R2NH Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The one-pot synthesis methods detailed in this guide offer powerful and efficient strategies for the functionalization of tert-butyl 2-bromoisonicotinate. By understanding the underlying principles of these palladium-catalyzed cross-coupling reactions and carefully selecting the appropriate reaction conditions, researchers can rapidly generate diverse libraries of substituted isonicotinates for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of novel synthetic routes and the exploration of new chemical space.

References

  • Müller, T. J. J., et al. (2020). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot Process—Consecutive Three-Component Synthesis of C,N-Diarylated Heterocycles. Chemistry – A European Journal, 26(66), 15130-15134.
  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. Asian Journal of Organic Chemistry, 8(7), 1043-1047.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Broumidis, D., et al. (2021). An efficient one-pot synthesis of 3-deazacanthin-4-one and its analogs via sequential Pd-catalyzed Suzuki and intermolecular Buchwald–Hartwig/Ullmann reactions. Tetrahedron, 80, 131938.
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 245-257.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
  • Müller, T. J. J. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(16), 4924.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 4004–4007.
  • Zhang, N., et al. (2013). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 78(10), 5032–5038.
  • Müller, T. J. J. (2020).
  • Geary, L. M., et al. (2012). One-pot sequential Suzuki cross-coupling followed by a direct arylation, leading to intermolecular hetero-cyclization for the efficient synthesis of 2-substituted benzo[b]furans.
  • ACS GCI Pharmaceutical Roundtable.
  • Request PDF. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Perla, V. (2016). Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?.
  • TCI. (2024).
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(33), 5843-5848.
  • Wikipedia. (n.d.).
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 360–369.
  • ACS GCI Pharmaceutical Roundtable.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.
  • Anilkumar, G., et al. (2019).
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1346–1349.
  • Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Chiacchio, U., et al. (2017). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Request PDF.
  • Fu, G. C., & Buchwald, S. L. (2000). Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Gouverneur, V., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Organic Letters, 20(24), 7892-7896.
  • Gholinejad, M., & Nájera, C. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(49), 29334-29351.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling of tert-Butyl 2-Bromoisonicotinate

Current Status: Online Ticket ID: #SC-PYR-240 Assigned Specialist: Senior Application Scientist System Overview & Challenge Analysis Welcome to the technical support module for optimizing Suzuki-Miyaura cross-couplings u...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SC-PYR-240 Assigned Specialist: Senior Application Scientist

System Overview & Challenge Analysis

Welcome to the technical support module for optimizing Suzuki-Miyaura cross-couplings using tert-butyl 2-bromoisonicotinate .

This substrate presents a "perfect storm" of electronic challenges for palladium catalysis. Unlike simple aryl halides, this molecule features a nitrogen atom capable of poisoning the catalyst, an electron-deficient ring susceptible to nucleophilic attack, and a specific electronic bias that affects the transmetallation step.

The Substrate Profile
  • Activation: The pyridine ring is electron-deficient, making the C2-Br bond highly activated for oxidative addition (Good).

  • Risk A (Catalyst Poisoning): The pyridine nitrogen (N1) can coordinate to Pd(II), forming a stable, unreactive "off-cycle" resting state (Bad).

  • Risk B (Nucleophilic Attack): The electron-withdrawing tert-butyl ester at C4 further depletes electron density at C2, making the C-Br bond susceptible to direct nucleophilic displacement (SNAr) by hydroxide bases, leading to pyridone byproducts rather than the coupled product.

  • Risk C (Protodeboronation): If coupling with electron-rich heterocycles, the reaction conditions often promote rapid protodeboronation of the boronic acid partner before it can transmetallate.

Diagnostic Workflow

Use the following logic tree to diagnose your specific failure mode.

TroubleshootingFlow Start Start Diagnosis CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains SM Remains (Low Conversion) CheckSM->SM_Remains No SM_Gone SM Consumed CheckSM->SM_Gone Yes Cat_Poison Issue: Catalyst Poisoning (N-coordination) SM_Remains->Cat_Poison Sol_Ligand Solution: Switch to bulky ligands (XPhos, SPhos) Cat_Poison->Sol_Ligand CheckProd Is Desired Product Formed? SM_Gone->CheckProd Wrong_Prod No/Low Product Byproducts Observed CheckProd->Wrong_Prod No Check_Byprod Identify Byproduct Wrong_Prod->Check_Byprod Byprod_OH Byproduct: 2-Hydroxy/Pyridone (Hydrolysis/SNAr) Check_Byprod->Byprod_OH Byprod_H Byproduct: Dehalogenated SM or Homocoupling Check_Byprod->Byprod_H Sol_Base Solution: Use mild base (K3PO4) or anhydrous conditions Byprod_OH->Sol_Base Sol_Solvent Solution: Degas thoroughly; Check Boronic Acid excess Byprod_H->Sol_Solvent

Figure 1: Diagnostic logic tree for troubleshooting Suzuki coupling failures with 2-halopyridines.

Critical Failure Points & Solutions (FAQs)

Q1: My reaction turns black immediately, and I get <10% yield. The starting material is untouched. Why?

Diagnosis: Catalyst Deactivation via N-Coordination. The Science: The nitrogen atom in the isonicotinate ring is a strong sigma-donor. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 have ligands that bind relatively weakly. The pyridine nitrogen displaces these ligands, forming a stable (Pyridine)2-Pd-X complex that cannot undergo oxidative addition. The Fix: You must use Buchwald Dialkylbiaryl Phosphine Ligands (specifically XPhos or SPhos ).

  • Why? These ligands are extremely bulky. They create a "roof" over the palladium center that physically blocks the pyridine nitrogen from coordinating, while still allowing the C-Br bond to approach for oxidative addition.

  • Recommendation: Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts.

Q2: I see full consumption of the bromide, but I isolated a "pyridone" (2-hydroxy species) instead of the coupled product.

Diagnosis: Competitive SNAr (Nucleophilic Aromatic Substitution). The Science: The tert-butyl ester at the 4-position pulls electron density out of the ring. This makes the carbon at the 2-position (attached to Br) extremely electrophilic. Strong hydroxide bases (NaOH, KOH) or even carbonate bases at high temperatures can attack this position directly, displacing the bromide before the palladium can. The Fix:

  • Base Selection: Switch to K3PO4 (tripotassium phosphate) . It is sufficiently basic to activate the boronic acid but less nucleophilic than hydroxides.

  • Water Control: While some water is needed for the Suzuki mechanism, too much promotes the SNAr pathway. Use a strict 4:1 Dioxane:Water ratio.

Q3: The boronic acid is gone, but the bromide remains.

Diagnosis: Rapid Protodeboronation. The Science: If you are coupling with a heteroaryl boronic acid (e.g., a furan, thiophene, or another pyridine), these partners are unstable. The basic conditions required for coupling also catalyze the replacement of the -B(OH)2 group with a proton. The Fix:

  • MIDA Boronates: Use MIDA esters instead of boronic acids for a "slow release" mechanism.

  • Catalyst Speed: You need a catalyst that couples faster than the boronic acid decomposes. XPhos Pd G3 is often fast enough to win this race.

Optimized Experimental Protocol

This protocol uses a Third-Generation (G3) Buchwald Precatalyst . This system is self-validating because it generates the active Pd(0) species quantitatively upon heating, ensuring consistent initiation.

Materials
  • Substrate: tert-butyl 2-bromoisonicotinate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: K3PO4 (tribasic, finely ground) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Charge Solids: In a reaction vial equipped with a stir bar, add the tert-butyl 2-bromoisonicotinate, boronic acid, K3PO4, and XPhos Pd G3 catalyst.

    • Note: If using MIDA boronates, strictly exclude water initially and use anhydrous solvents, or use a specific hydrolysis protocol.

  • Degas Solvents: Sparge the 1,4-Dioxane and Water separately with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of the active catalyst.

  • Addition: Add the solvent mixture (4:1 Dioxane:Water) to the vial. Concentration should be roughly 0.1 M to 0.2 M with respect to the bromide.

  • Seal and Purge: Cap the vial (crimp cap preferred). Purge the headspace with inert gas for 2 minutes.

  • Reaction: Heat to 80–100 °C .

    • Monitoring: Check by LCMS after 1 hour. High-activity catalysts like XPhos often finish in <2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water (x2) and brine. Dry over MgSO4.

    • Caution: The tert-butyl ester is acid-sensitive. Avoid acidic workups (e.g., 1M HCl washes) which might cleave the ester to the carboxylic acid.

Comparative Data: Ligand Performance

The following table summarizes typical conversion rates for electron-deficient 2-halopyridines, illustrating the necessity of specialized ligands.

Ligand SystemConversion (2h)YieldPrimary Failure Mode
Pd(PPh3)4 < 15%< 10%Catalyst Poisoning: Pyridine N binds Pd, shutting down the cycle.
Pd(dppf)Cl2 30–50%25%Slow Kinetics: Reaction is too slow; boronic acid decomposes (protodeboronation).
SPhos Pd G3 > 95%88%Excellent: Good steric bulk, but XPhos is often slightly better for chlorides.
XPhos Pd G3 > 98% 94% Optimal: Bulky biaryl ligand prevents N-coordination and accelerates oxidative addition.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Preparation of Active Pd(0) for Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Molander, G. A., et al. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry.[1][2][3] [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[4] Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for tert-Butyl 2-Bromoisonicotinate

Case ID: SOL-TBI-004 Subject: Overcoming aqueous insolubility of tert-butyl 2-bromoisonicotinate (CAS: 887579-30-8) in reaction media. Status: Active Guide Last Updated: 2026-02-16 Executive Summary tert-Butyl 2-bromoiso...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-TBI-004 Subject: Overcoming aqueous insolubility of tert-butyl 2-bromoisonicotinate (CAS: 887579-30-8) in reaction media. Status: Active Guide Last Updated: 2026-02-16

Executive Summary

tert-Butyl 2-bromoisonicotinate presents a classic solubility paradox in medicinal chemistry: its lipophilic tert-butyl group and aromatic core render it practically insoluble in water, yet it is a critical intermediate for Suzuki-Miyaura and Buchwald-Hartwig couplings that frequently employ aqueous base or biphasic systems.

This guide provides three validated workflows to solubilize this substrate without compromising its chemical stability.

Module 1: Co-Solvent Systems (The Traditional Approach)

Objective: Create a homogeneous or stable biphasic system using water-miscible organic solvents.

The Science: Dielectric Tuning

The tert-butyl group significantly lowers the polarity of the molecule compared to its methyl ester analog. Adding water to a pure organic solution of the substrate often causes "oiling out"—where the substrate forms a gummy, catalytically inactive second phase rather than a precipitate. To prevent this, we must match the dielectric constant of the solvent mixture to the substrate.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Solubility PotentialApplication Note
THF / Water 4:1 to 1:1HighExcellent for Suzuki couplings; watch for peroxide formation in aged THF.
Dioxane / Water 4:1HighStandard for palladium catalysis; requires heating (60-80°C) for full homogeneity.
DMSO / Water 9:1Very HighCaution: High boiling point makes product isolation difficult; DMSO can poison some Pt/Pd catalysts.
DMF / Water 4:1HighGood alternative to DMSO; easier to remove during workup.
Workflow: Step-Wise Solubilization
  • Dissolve First: Dissolve tert-butyl 2-bromoisonicotinate completely in the organic solvent (e.g., Dioxane) at a concentration 1.5x higher than the final target concentration.

  • Heat (Optional): Warm the organic phase to 40°C.

  • Dropwise Addition: Add the aqueous component (buffer or base) dropwise with vigorous stirring.

  • Observation: If cloudiness persists for >30 seconds, stop water addition. You have reached the "Cloud Point." Add a small volume of pure organic solvent to restore clarity.

Module 2: Micellar Catalysis (The "Green" Solution)

Objective: Enable reaction in 100% aqueous media using surfactant technology.

The Science: Nanomicelle Shielding

For lipophilic substrates like tert-butyl 2-bromoisonicotinate, traditional co-solvents can be replaced by TPGS-750-M , a designer surfactant. In water, this surfactant forms nanomicelles with a lipophilic core (Vitamin E derivative) and a hydrophilic shell (PEG-750).[1] The substrate migrates into the lipophilic core, creating a high local concentration for the catalyst while remaining macroscopically "dissolved" in water.

Visualization: Micellar Encapsulation Mechanism

MicellarCatalysis Substrate tert-Butyl 2-bromoisonicotinate (Insoluble) Micelle Nanomicelle Formation (Lipophilic Core) Substrate->Micelle Hydrophobic Effect Surfactant TPGS-750-M (Amphiphilic) Surfactant->Micelle Self-Assembly (CMC reached) Reaction Catalytic Reaction (Inside Micelle) Micelle->Reaction High Local Concentration Catalyst Pd Catalyst Catalyst->Reaction Diffuses In

Figure 1: Mechanism of TPGS-750-M solubilization. The lipophilic substrate is sequestered within the micelle core, enabling reaction in water.[2]

Protocol: Preparation of 2 wt % TPGS-750-M Solution
  • Weighing: Weigh 2.0 g of TPGS-750-M (waxy solid).

  • Dissolution: Add to 98.0 mL of degassed water.

  • Homogenization: Stir vigorously or sonicate for 15 minutes until a clear, homogeneous solution is formed.

  • Reaction Setup: Add tert-butyl 2-bromoisonicotinate and catalyst directly to this solution. Stirring will drive the substrate into the micelles.

Module 3: Stability & pH (The "Gotcha" Zone)

Objective: Prevent chemical degradation during solubilization.

The Science: Steric Protection vs. Acid Lability

The tert-butyl ester provides significant steric bulk, making it relatively resistant to basic hydrolysis (saponification) compared to methyl esters. However, it is extremely sensitive to acidic hydrolysis , which cleaves the ester to form isobutylene and the free acid via an E1 mechanism.

Critical Rule: Never use acidic buffers (pH < 4) to improve the solubility of the pyridine nitrogen. Protonation of the pyridine ring often lowers the activation energy for ester cleavage.

Stability Decision Matrix

StabilityMatrix Condition Aqueous Condition Acidic Acidic (pH < 4) Condition->Acidic Neutral Neutral (pH 7) Condition->Neutral Basic Basic (pH > 10) Condition->Basic Result1 DEGRADATION (Isobutylene loss) Acidic->Result1 Fast Result2 STABLE (Low Solubility) Neutral->Result2 Result3 STABLE (Kinetic Stability) Basic->Result3 Room Temp Result4 SLOW HYDROLYSIS (If heated > 80°C) Basic->Result4 High Temp

Figure 2: Stability profile of tert-butyl esters in aqueous media. Avoid acidic conditions.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Solution turns cloudy upon adding base. "Salting out" effect. The ionic strength of the base lowered the solubility of the organic substrate.Increase the ratio of organic co-solvent (e.g., move from 1:1 to 2:1 THF:Water).
Precipitate is gummy/oily. The substrate has "oiled out" above its melting point in the solvent mixture.Switch to a surfactant system (TPGS-750-M) or use a solvent with better lipophilic solubilization (Dioxane).
Reaction yield is 0%, starting material gone. Acid-catalyzed deprotection occurred.Check the pH of your aqueous buffer.[3] Ensure no Lewis acids were generated in situ.
Can I use cyclodextrins? Yes, HP-

-CD is effective.
Use 2-5 equivalents of Hydroxypropyl-

-cyclodextrin in water. Stir for 4 hours to form the inclusion complex.

References

  • Lipshutz, B. H., & Ghorai, S. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][4] The Journal of Organic Chemistry, 76(11), 4379–4391.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of tert-butyl esters).

  • Handa, S., et al. (2015). Sustainable Pd-catalyzed cross-couplings in water using a surfactant/organic solvent hybrid system. Green Chemistry, 17, 3941-3945.

Sources

Troubleshooting

Stability of tert-butyl 2-bromoisonicotinate under basic reaction conditions

Topic: Stability of tert-butyl 2-bromoisonicotinate under basic reaction conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Status: Operational Subject: Stability Profile & Trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of tert-butyl 2-bromoisonicotinate under basic reaction conditions Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Status: Operational Subject: Stability Profile & Troubleshooting in Basic Media Last Updated: February 16, 2026

Critical Stability Overview: The Electronic "Tug-of-War"

As a senior application scientist, I often see researchers treat tert-butyl 2-bromoisonicotinate (1 ) as a simple building block. It is not. It is an electronically "push-pull" system that requires precise base selection.

The molecule presents a dichotomy:

  • The tert-Butyl Ester (C4): Selected for steric bulk, this group is highly resistant to BAc2 hydrolysis (saponification) compared to methyl or ethyl esters. It is generally the "stable" anchor in basic media.[1]

  • The 2-Bromo-Pyridine Core (C2): This is the "danger zone." The pyridine nitrogen (electron-deficient) combined with the electron-withdrawing ester at C4 makes the C2 position highly activated for Nucleophilic Aromatic Substitution (SNAr) .

The Golden Rule: In basic conditions, your primary enemy is not ester hydrolysis; it is the displacement of the bromine by the base itself (if nucleophilic) or the solvent.

Reactivity Map

The following diagram illustrates the competing pathways that dictate the fate of your starting material.

ReactivityMap Start tert-Butyl 2-bromoisonicotinate Target Target Product (e.g., Biaryl) Start->Target Pd-Catalysis (Non-nucleophilic Base) SNAr_Side Side Product A: 2-Alkoxy Derivative (Br displaced) Start->SNAr_Side Strong Nucleophiles (OMe-, OEt-, OH-) Hydrol_Side Side Product B: Carboxylic Acid (Ester cleaved) Start->Hydrol_Side Extreme Heat + OH- or Acidic Workup

Figure 1: Reaction divergence pathways. Note that SNAr (Red) is the most common failure mode in basic alcoholic media, often mistaken for catalyst failure.

Troubleshooting Guides

Issue A: "I lost my Bromine, but no coupling occurred."

Symptom: LCMS shows a mass shift of -Br (+79/81) and +OMe (+31) or +OEt (+45). Diagnosis: Unwanted SNAr Reaction. You likely used an alkoxide base (NaOMe, NaOEt) or a carbonate base in a primary alcohol solvent (MeOH, EtOH) at high temperatures. The electron-deficient pyridine ring activates the bromine for displacement by the solvent/base.

  • Corrective Action:

    • Switch Solvent: Move to non-nucleophilic, aprotic solvents like 1,4-Dioxane , Toluene , or DMF .

    • Switch Base: Use inorganic carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4). Avoid alkoxides entirely.

Issue B: "The ester disappeared."

Symptom: LCMS shows formation of the carboxylic acid (Mass -56 relative to SM). Diagnosis: Hydrolysis or Acid-Labile Cleavage. While tert-butyl esters are robust to base, they are not invincible. Prolonged heating (>100°C) with hydroxide bases (LiOH, NaOH) will eventually saponify them. More commonly, the ester is lost during acidic workup .

  • Corrective Action:

    • Check Workup: Do not use 1M HCl to quench. The tert-butyl group is acid-labile.[2] Quench with saturated NH4Cl or dilute citric acid/phosphate buffer (pH ~5-6).

    • Base Strength: If using hydroxide bases for coupling, lower the temperature to <60°C or switch to K3PO4.

Issue C: "My reaction is stalled (Low Conversion)."

Symptom: Starting material remains unreacted; catalyst is present. Diagnosis: Pd-Complex Inhibition. Pyridine nitrogens can coordinate to Palladium, poisoning the catalyst.

  • Corrective Action:

    • Ligand Choice: Use phosphine ligands that are bulky and electron-rich (e.g., XPhos, SPhos) to outcompete the pyridine nitrogen for the Pd center.

    • Base Choice: Ensure the base is soluble enough in your solvent system. Cs2CO3 is often superior to K2CO3 in organic solvents due to the "Cesium Effect" (higher solubility/reactivity).

Optimized Protocol: Suzuki-Miyaura Coupling

Designed to maximize stability of the ester and bromine integrity.

This protocol uses a mild base and a non-nucleophilic solvent system to prevent SNAr side reactions.

ParameterRecommendationRationale
Solvent 1,4-Dioxane : Water (9:1)Dioxane is non-nucleophilic; water dissolves the inorganic base.
Base K3PO4 (2.0 - 3.0 equiv)Mild enough to spare the ester; non-nucleophilic to spare the Br.
Catalyst Pd(dppf)Cl2 or Pd2(dba)3/XPhosBidentate or bulky ligands prevent pyridine poisoning.
Temp 60°C - 80°CSufficient for activation; low enough to prevent thermal decomposition.
Time 2 - 6 HoursMonitor by LCMS.
Step-by-Step Workflow
  • Charge: Add tert-butyl 2-bromoisonicotinate (1.0 eq), Boronic acid (1.2 eq), and K3PO4 (2.5 eq) to the reaction vial.

  • Solvent: Add degassed 1,4-Dioxane/Water (9:1). Concentration: 0.1 M.

  • Catalyst: Add Pd catalyst (5 mol%).

  • Inert: Purge with N2 or Ar for 5 minutes. Seal.

  • React: Heat to 80°C.

  • Workup (CRITICAL): Cool to RT. Dilute with EtOAc. Wash with Water or Brine . DO NOT wash with HCl. Dry over Na2SO4 and concentrate.

Decision Logic for Base Selection

Use this logic flow to select the appropriate base for your specific transformation involving this scaffold.

BaseSelection Start Select Base for tert-Butyl 2-bromoisonicotinate Q1 Is the reaction a Nucleophilic Substitution (SNAr)? Start->Q1 Q2 Is the reaction a Metal-Catalyzed Coupling (Suzuki)? Q1->Q2 No Res1 Use Carbonates (K2CO3) in polar aprotic solvent (DMF/DMSO). Avoid Alkoxides. Q1->Res1 Yes (Displacing Br) Res2 Use Phosphates (K3PO4) or Carbonates (Cs2CO3). Avoid Hydroxides if T > 80°C. Q2->Res2 Yes Warning STOP: Alkoxides (NaOMe/NaOEt) will destroy the starting material via S_NAr at C2. Q2->Warning No (Unsure)

Figure 2: Base selection logic. Note the explicit warning against alkoxides unless specific SNAr is intended.

Frequently Asked Questions (FAQ)

Q: Can I use MeOH or EtOH as a co-solvent? A: No. In the presence of base (even weak carbonates), primary alcohols can act as nucleophiles. Because the pyridine ring is electron-deficient, you risk forming the 2-methoxy or 2-ethoxy pyridine side product (displacing the bromine) [1].

Q: Is the tert-butyl ester stable to n-BuLi? A: Generally, yes, but with caveats. At -78°C, Lithium-Halogen exchange at the C2-Br position is faster than nucleophilic attack at the bulky ester carbonyl. However, you must quench immediately after the electrophile trap. If the reaction warms up, the tert-butyl ester will be attacked [2].

Q: Why did my ester cleave during silica chromatography? A: Silica gel is slightly acidic. If your product is acid-sensitive (which tert-butyl esters are), prolonged exposure to silica can cause cleavage. Tip: Add 1% Triethylamine (Et3N) to your eluent to neutralize the silica acidity.

Q: Can I use NaOH or LiOH for the coupling? A: Only at low temperatures (<50°C). While sterically hindered, the tert-butyl ester is not immune to saponification by strong hydroxide nucleophiles at high heat [3]. K3PO4 is a safer alternative.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism and Scope: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
    • Reactivity Context:

  • Stability of tert-Butyl Esters

    • Protective Group Chemistry: Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Base Stability Data:

  • Suzuki-Miyaura Coupling Optimization

    • Base Selection: Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

    • Protocol Verification:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Interpretation Guide: tert-Butyl 2-bromoisonicotinate

Executive Summary & Compound Context[1] tert-Butyl 2-bromoisonicotinate is a critical scaffold in medicinal chemistry, frequently serving as the electrophilic partner in Suzuki-Miyaura couplings or Buchwald-Hartwig amina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1]

tert-Butyl 2-bromoisonicotinate is a critical scaffold in medicinal chemistry, frequently serving as the electrophilic partner in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Its structural integrity is paramount because the tert-butyl ester is acid-labile, and the bromine position is susceptible to scrambling or hydrolysis under improper storage.

This guide provides a definitive comparative analysis of the NMR signature of tert-butyl 2-bromoisonicotinate against its common impurities (the free acid) and regioisomers. Unlike standard spectral lists, this document focuses on the diagnostic connectivity required to validate the structure in a drug discovery workflow.

Key Structural Features[1][2][3][4][5]
  • Pyridine Core: Electron-deficient heteroaromatic ring.

  • 2-Bromo Substituent: Breaks symmetry, creating distinct chemical environments for all aromatic protons.

  • 4-tert-Butyl Ester: Provides a bulky, diagnostic aliphatic singlet (

    
    9H) and a quaternary carbon signal, serving as an internal integration standard.
    

Experimental Protocol: Data Acquisition

To ensure reproducibility and accurate comparison, the following acquisition parameters are recommended.

Solvent Selection Strategy
  • Primary Solvent (

    
    ):  Recommended for routine purity checks.
    
    • Why: Excellent solubility for the ester; prevents exchange of potential acidic impurity protons (unlike

      
      ).
      
    • Reference: Residual

      
       at 7.26 ppm  (
      
      
      
      ) and 77.16 ppm (
      
      
      ).
  • Secondary Solvent (DMSO-

    
    ):  Use only if checking for trace free acid (2-bromoisonicotinic acid).
    
    • Why: The carboxylic acid proton (COOH) is often invisible in

      
       due to broadening but appears as a broad singlet at 
      
      
      
      13.5 ppm in DMSO.
Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the product.

  • Dissolution: Add 0.6 mL of high-quality

    
     (neutralized with silver foil if the compound is extremely acid-sensitive, though this ester is relatively stable).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis workup), filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • 
      : Minimum 16 scans, 1s relaxation delay (d1).
      
    • 
      : Minimum 256 scans, broadband proton decoupling.
      

Results & Interpretation: The Diagnostic Signature

NMR Analysis (400 MHz, )

The aromatic region of tert-butyl 2-bromoisonicotinate displays a characteristic AMX (or effectively ABC) spin system. Due to the heteroatom and substituents, first-order analysis is usually sufficient.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Logic
H-6 8.48 – 8.55Doublet (d)1H

Most Deshielded: Adjacent to Nitrogen. The large ortho-coupling to H-5 is characteristic of pyridine

-protons.
H-3 8.05 – 8.15Singlet (s) or Fine Doublet1H

Isolated: Located between Br and Ester. Meta-coupling to H-5 is small, often appearing as a singlet at lower field strengths.
H-5 7.75 – 7.85Doublet of Doublets (dd)1H

,

The Connector: Couples to both H-6 (ortho) and H-3 (meta).
t-Butyl 1.55 – 1.60Singlet (s)9H-Integration Reference: Must integrate to 9 relative to 1 for aromatic signals.
NMR Analysis (100 MHz, )
Carbon TypeShift (

, ppm)
AssignmentDiagnostic Note
C=O ~163.5Ester CarbonylDistinct from acid carbonyl (~165-170 in DMSO).
C-N ~150.8C-6Deshielded by Nitrogen.
C-Br ~142.5C-2Diagnostic for 2-position substitution.
C-quat ~140.0C-4Ipso to the ester group.
C-H ~126.0C-3
C-H ~122.5C-5
t-Bu (q) ~83.5Quaternary CCharacteristic of tert-butyl esters (shielded relative to free alcohol).
t-Bu (Me) ~28.0MethylsIntense signal.

Comparative Analysis: Distinguishing Alternatives

In a synthesis workflow, the two most common "false positives" are the unreacted precursor (Free Acid) and the Regioisomer (formed if the bromination or esterification occurred at the wrong site).

Comparison Table: Target vs. Impurities
FeatureTarget: tert-butyl 2-bromoisonicotinateAlternative 1: 2-Bromoisonicotinic Acid (Precursor)Alternative 2: tert-butyl 2-bromonicotinate (Isomer)
Aliphatic Region Sharp Singlet (9H) at ~1.6 ppmAbsent (or broad solvent peaks)Sharp Singlet (9H) at ~1.6 ppm
Aromatic Pattern H3/H5/H6: 2,4-subst. pattern (1 isolated, 2 coupled)Similar to target, but shifts vary due to H-bondingH4/H5/H6: 2,3-subst. pattern (3 contiguous protons)
Coupling Logic H3 is a singlet/fine doublet (

)
SimilarH4 is a doublet (

Hz) coupled to H5
Hydroxyl Proton AbsentBroad singlet >11 ppm (DMSO)Absent
Solubility Soluble in

Insoluble in

; requires DMSO
Soluble in

Visual Logic: Structural Verification Workflow

The following diagram illustrates the decision logic for verifying the product using NMR data.

NMR_Verification_Logic Start Crude Product NMR (CDCl3) Check_tBu Is the t-Butyl Singlet (~1.6 ppm) present and integrating to 9H? Start->Check_tBu Check_Aromatic Analyze Aromatic Region (7.5 - 9.0 ppm) Check_tBu->Check_Aromatic Yes Is_Acid Result: Free Acid Impurity (2-bromoisonicotinic acid) Check_tBu->Is_Acid No (Signal Absent) Pattern_Check Check Coupling Pattern: Do you see contiguous coupling? (d, dd, d with J ~8Hz) Check_Aromatic->Pattern_Check Is_Isomer Result: Regioisomer (tert-butyl 2-bromonicotinate) Pattern_Check->Is_Isomer Yes (Vicinal H4-H5-H6) Final_Check Pattern: One isolated singlet (H3) One doublet (H6) One dd (H5) Pattern_Check->Final_Check No (Isolated H3) Success CONFIRMED TARGET tert-butyl 2-bromoisonicotinate Final_Check->Success

Figure 1: Logic tree for distinguishing the target compound from common synthetic byproducts.

Mechanistic Insight: Why the Shifts Matter

Understanding the "why" behind the spectrum allows for faster troubleshooting.

  • The "Nitrogen Effect" (H-6 Deshielding): The pyridine nitrogen is electronegative and withdraws density through the

    
    -framework. Furthermore, the anisotropy of the ring current and the lone pair effect significantly deshields the 
    
    
    
    -proton (H-6), pushing it to ~8.5 ppm. If this peak shifts upfield (e.g., to 7.5 ppm), it suggests the pyridine ring may have been reduced or the nitrogen is protonated/alkylated.
  • The "Bromine Ortho Effect" (H-3): Bromine is electronegative (inductive withdrawal) but also has lone pairs (resonance donation). However, in the pyridine ring, the inductive effect dominates for the ortho proton (H-3). The lack of a large vicinal coupling partner (no H-4) makes H-3 appear as a singlet. This is the primary differentiator from the 2-bromonicotinate isomer, where the proton at position 4 would have a strong vicinal coupling (~8 Hz) to H-5.

  • Hydrolysis Sensitivity: The tert-butyl ester is sterically bulky, making it relatively resistant to nucleophilic attack compared to methyl esters. However, under acidic conditions (e.g., using TFA in a deprotection step elsewhere in the molecule), the t-butyl signal (1.6 ppm) will disappear and be replaced by a solvent-dependent t-butyl alcohol signal (~1.2 ppm in

    
    ) or isobutylene gas evolution.
    

Synthesis & Purification Workflow

To place the NMR analysis in context, the following diagram outlines where analytical checkpoints should occur during the synthesis.

Synthesis_Workflow cluster_check Analysis Criteria Reactants 2-Bromoisonicotinic Acid + t-BuOH / DCC / DMAP Reaction Esterification (DCM, 0°C -> RT) Reactants->Reaction Workup Aq. Wash & Drying Reaction->Workup Crude_NMR Checkpoint 1: Crude NMR Workup->Crude_NMR Purification Flash Chromatography (Hex/EtOAc) Crude_NMR->Purification If Impure Final_NMR Checkpoint 2: Pure NMR Purification->Final_NMR Criteria 1. Check tBu Integral 2. Verify H3 Singlet 3. Confirm no Acid OH Final_NMR->Criteria

Figure 2: Synthetic workflow highlighting critical NMR checkpoints.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: New York, 2005 .[2] (Standard text for coupling constant values).

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Authoritative resource for spin system analysis).[3] Link

  • ChemicalBook. "tert-Butyl 2-bromoisonicotinate Spectral Data." (General reference for shift verification). Link

Sources

Comparative

HPLC method development for purity analysis of tert-butyl 2-bromoisonicotinate

An In-Depth Guide to HPLC Method Development for Purity Analysis of Tert-butyl 2-bromoisonicotinate Authored by: A Senior Application Scientist This guide provides a comprehensive, first-principles approach to developing...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Purity Analysis of Tert-butyl 2-bromoisonicotinate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, first-principles approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of tert-butyl 2-bromoisonicotinate. Rather than merely presenting a final method, we will walk through the strategic decisions, optimization processes, and validation considerations essential for creating a scientifically sound and reliable analytical procedure. This approach is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a deep understanding of the method's underlying principles.

Understanding the Analyte: The Foundation of Method Development

Before any practical work begins, a thorough analysis of the target molecule, tert-butyl 2-bromoisonicotinate, is crucial. Its structure dictates its behavior in a chromatographic system.

  • Structure: The molecule consists of a pyridine ring, a carboxylic acid functional group esterified with a bulky tert-butyl group, and a bromine atom.

  • Predicted Physicochemical Properties:

    • Polarity: The pyridine ring and ester group introduce some polarity, but the tert-butyl group and bromine atom add significant non-polar character. This classifies it as a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC.

    • UV Absorbance: The substituted pyridine ring is a chromophore, meaning it will absorb UV light. A full UV scan would be ideal, but in its absence, a common starting wavelength for aromatic systems, such as 254 nm or 270 nm, is a logical choice.

    • pKa: The pyridine nitrogen is basic, with an estimated pKa around 2-3. This is a critical parameter. To ensure consistent retention and good peak shape, the pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte. Therefore, a mobile phase pH below 2 or above 5 would be suitable. An acidic mobile phase (e.g., pH 2.5-3.0) is generally preferred in reversed-phase chromatography as it suppresses the ionization of residual silanols on the silica-based stationary phase, leading to sharper peaks.

The Method Development Workflow: A Strategic Approach

The development process is not random; it is a logical sequence of steps designed to achieve the desired analytical goal: accurate and robust quantification of purity.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Structure, Polarity, pKa) B Select Column (e.g., C18, 100Å, 2.7µm) A->B C Select Mobile Phase (ACN vs. MeOH, Acidic Buffer) B->C D Detector Wavelength Selection (e.g., 254 nm / 270 nm) C->D E Gradient Scouting (Broad to Narrow) D->E Initial Conditions Set F Optimize Gradient Slope & Time E->F G Fine-tune Mobile Phase (pH, Organic Modifier %) F->G H Assess Peak Shape & Resolution G->H I Method Robustness Testing H->I Optimized Method J Final Method Protocol I->J K Validation according to ICH Q2(R1) Guidelines J->K

Caption: A logical workflow for HPLC method development, from initial screening to final validation.

Experimental Design: Comparing and Selecting Key Parameters

The goal of purity analysis is to separate the main compound (the Active Pharmaceutical Ingredient or intermediate) from all potential impurities, including starting materials, by-products, and degradation products.

Stationary Phase Selection: C18 as the Workhorse

For a moderately non-polar molecule like tert-butyl 2-bromoisonicotinate, a C18 (octadecylsilane) column is the most logical starting point. It provides excellent hydrophobic retention and is widely available with diverse selectivities.

Column ChemistryRationale for UsePotential Outcome
C18 (Recommended Start) Universal applicability for moderately non-polar compounds. High hydrophobic retention.Good initial retention and separation of non-polar impurities.
C8 Less retentive than C18.May be useful if the analyte is too strongly retained on C18, leading to long run times.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the pyridine ring.Could improve resolution between the main peak and aromatic impurities.

We will proceed with a standard C18 column (e.g., 4.6 x 100 mm, 2.7 µm) for initial development due to its versatility and high efficiency.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

A. Organic Modifier Comparison

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers.

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), good UV transparency.Higher cost, different selectivity profile.
Methanol (MeOH) Lower cost, can offer different selectivity for polar compounds.Higher viscosity (higher backpressure).

A scouting gradient with both ACN and MeOH is recommended. ACN often provides sharper peaks and is a good first choice.

B. Aqueous Phase and pH Control

As determined from the analyte's pKa, an acidic mobile phase is necessary. A buffer is essential for pH stability and reproducibility.

  • Recommended Buffer: 0.1% Formic Acid or Phosphoric Acid in water, adjusted to a pH of 2.5 - 3.0. This ensures the pyridine nitrogen is protonated, leading to a single ionic species and thus a sharp, symmetrical peak.

C. Isocratic vs. Gradient Elution

For a purity method where unknown impurities with a wide range of polarities may be present, a gradient elution is almost always superior to an isocratic one.

Elution ModeDescriptionApplication for this Analysis
Isocratic Constant mobile phase composition.Inadequate. Highly polar impurities will elute too quickly with no retention, while highly non-polar impurities may be strongly retained or not elute at all.
Gradient (Recommended) The composition of the organic modifier is increased over time.Essential. Allows for the elution of a wide range of impurities with good peak shape and resolution within a reasonable analysis time.

Illustrative Gradient Scouting Data:

The following table shows hypothetical results from initial gradient scouting runs. The goal is to find a gradient that elutes the main peak between 30% and 60% of the gradient time, with good resolution from its neighbors.

Gradient (5% to 95% ACN in 15 min)Main Peak Retention TimeObservations
Run 1: Initial Scout 9.5 minGood retention. Two small impurity peaks observed at 8.9 min and 10.2 min. Resolution is acceptable but could be improved.
Run 2: Shallower Gradient (30-70% ACN in 10 min)6.2 minMain peak elutes earlier. Resolution between the main peak and the impurity at 8.9 min (now at 5.8 min) is decreased.
Run 3: Optimized Gradient (40-65% ACN in 12 min)7.8 minExcellent separation of all observed peaks. The main peak is sharp and symmetrical. This gradient will be used for the final method.

Detailed Experimental Protocol: The Optimized Method

This protocol represents a robust starting point for the purity analysis of tert-butyl 2-bromoisonicotinate, derived from the logical development process outlined above.

Objective: To determine the purity of a tert-butyl 2-bromoisonicotinate sample by separating the main component from related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
12.0
12.1
14.0
14.1
16.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Sample Concentration Approximately 0.5 mg/mL

Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Preparation:

    • Accurately weigh approximately 12.5 mg of tert-butyl 2-bromoisonicotinate reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a final concentration of ~0.5 mg/mL.

  • Sample Preparation:

    • Prepare the test sample in the same manner as the standard.

  • System Suitability:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis:

    • Inject a blank (diluent), followed by the standard solution, and then the sample solution(s).

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness and Validation

This developed method serves as a strong foundation. For use in a regulated environment, it must be validated according to guidelines such as the International Council for Harmonisation (ICH) Q2(R1). This would involve formally assessing parameters like:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities.

  • Linearity: Proving the detector response is proportional to the analyte concentration over a defined range.

  • Accuracy & Precision: Confirming the method provides correct and reproducible results.

  • Robustness: Showing the method is unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.

This systematic development process, grounded in the physicochemical properties of the analyte and established chromatographic principles, ensures the final method is not only functional but also robust, reliable, and ready for formal validation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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